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  • Product: 3-(2-Hydroxyphenyl)acrylic acid methyl ester
  • CAS: 6236-69-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-(2-Hydroxyphenyl)acrylic acid methyl ester (CAS 20883-98-1): Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary 3-(2-Hydroxyphenyl)acrylic acid methyl ester (commonly known as methyl o-hydroxycinnamate or methyl 2-hydroxycinnamate) is a highly versatile organic compound functioning as a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Hydroxyphenyl)acrylic acid methyl ester (commonly known as methyl o-hydroxycinnamate or methyl 2-hydroxycinnamate) is a highly versatile organic compound functioning as a critical building block in organic synthesis and a potent bioactive agent in pharmacological research. Naturally occurring as a secondary metabolite in the invertebrate-pathogenic fungus Gibellula scorpioides [1], this hydroxycinnamic acid derivative (HCAD) exhibits significant anti-inflammatory, anti-adipogenic, and antileukemic properties.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, mechanistic pathways for coumarin cyclization, and field-proven protocols for biological evaluation.

Physicochemical Profiling

Understanding the fundamental properties of methyl 2-hydroxycinnamate is essential for predicting its pharmacokinetic behavior and optimizing reaction conditions. The compound predominantly exists as the trans (E) isomer due to the thermodynamic stability afforded by minimized steric hindrance across the C7–C8 double bond.

PropertyValue / Description
IUPAC Name Methyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate
CAS Registry Number 20883-98-1
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
LogP (Octanol/Water) 1.80 (Estimated)
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 3 (Ester and Phenolic Oxygens)
Rotatable Bonds 3
Structural Complexity 198

Data synthesized from the NIST Chemistry WebBook and standardized chemical databases [4].

Synthetic Methodologies & Reaction Mechanisms

Conventional Fischer-Speier Esterification

The most scalable approach to synthesizing methyl 2-hydroxycinnamate is the acid-catalyzed Fischer-Speier esterification of 2-hydroxycinnamic acid (o-coumaric acid) with methanol. Because this reaction is an equilibrium process, the continuous removal of water is required to drive the reaction to completion (Le Chatelier's Principle). In advanced laboratory settings, this is achieved using a Soxhlet extractor charged with 3Å molecular sieves [3].

Precursor to Coumarin: The Photoisomerization-Lactonization Pathway

Methyl 2-hydroxycinnamate is a direct synthetic precursor to coumarins. However, the thermodynamically stable trans (E) isomer cannot spontaneously cyclize due to the spatial distance between the phenolic hydroxyl group and the methyl ester.

The Causality of Cyclization: To achieve lactonization, the molecule must first undergo UV-mediated photoisomerization to the cis (Z) configuration. Once in the cis state, the nucleophilic phenolic oxygen is brought into strict spatial proximity with the electrophilic ester carbonyl. An intramolecular acyl substitution occurs (often acid- or base-catalyzed), resulting in the elimination of methanol and the formation of the bicyclic coumarin ring.

G A trans-Methyl 2-hydroxycinnamate (Thermodynamically Stable) B UV Irradiation (hν) Photoisomerization A->B C cis-Methyl 2-hydroxycinnamate (Sterically Proximal) B->C D Intramolecular Lactonization (- CH3OH) C->D E Coumarin (Bicyclic Lactone) D->E

Pathway of trans-to-cis photoisomerization and subsequent lactonization to coumarin.

Biological Activities & Pharmacological Profiling

Anti-Inflammatory and Anti-Adipogenic Effects

Recent biological profiling of metabolites from Gibellula scorpioides BCC 39989 revealed that methyl o-hydroxycinnamate is a potent anti-inflammatory agent. In RAW264.7 macrophage models stimulated by Lipopolysaccharide (LPS), the compound significantly suppresses the production of nitric oxide (NO) and downregulates the secretion of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) [1]. Furthermore, it exhibits dose-dependent anti-adipogenic activity by inhibiting lipid accumulation and reducing intracellular triglycerides in 3T3-L1 adipocytes.

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (Macrophage) LPS->TLR4 NFKB NF-κB / MAPK Signaling TLR4->NFKB ProInf Pro-inflammatory Cytokines (IL-6, TNF-α) & NO NFKB->ProInf Compound Methyl 2-hydroxycinnamate (CAS: 20883-98-1) Compound->NFKB Inhibits

Mechanism of action for methyl 2-hydroxycinnamate in suppressing LPS-induced inflammation.

Antileukemic Synergy (Structure-Activity Relationship)

In oncology, methyl 2-hydroxycinnamate has been evaluated for its synergistic effects with carnosic acid (CA) and calcitriol in Acute Myeloid Leukemia (AML) cells. Structure-Activity Relationship (SAR) studies dictate that the synergistic cytotoxicity relies heavily on three structural motifs:

  • The presence of the phenolic hydroxyl group.

  • The C7–C8 double bond (critical for cooperating with calcitriol to induce myeloid differentiation).

  • The methyl-esterified carboxyl group , which enhances lipophilicity and cellular uptake compared to the free acid [2].

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, ensuring reproducibility requires protocols that contain internal validation mechanisms. The following workflows detail the synthesis and biological evaluation of the compound.

Protocol 1: High-Yield Synthesis of Methyl 2-Hydroxycinnamate [3]

Objective: Synthesize the methyl ester from 2-hydroxycinnamic acid while actively driving the equilibrium to prevent reverse hydrolysis.

  • Reagent Preparation: Dissolve 200 g (1.218 mol) of 2-hydroxycinnamic acid in 2.0 L of anhydrous methanol in a 3 L round-bottom flask.

  • Catalysis: Add 10 drops of concentrated sulfuric acid (H₂SO₄). Causality: H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by methanol.

  • Equilibrium Shift (Critical Step): Attach a Soxhlet extractor charged with 200 g of activated 3Å molecular sieves to the flask, topped with a reflux condenser.

  • Reflux: Heat the solution to reflux for 72 hours. Causality: As the solvent cycles through the Soxhlet, the 3Å sieves selectively trap the water byproduct (kinetic diameter ~2.6Å) while allowing methanol (~3.6Å) to pass. This continuously removes water from the system, shifting the equilibrium entirely to the ester product.

  • Isolation: Concentrate the methanolic solution under reduced pressure using a rotary evaporator. Cool the concentrated solution to 4°C to induce crystallization.

  • Validation: Filter the resulting white crystals. Confirm the trans geometry via 2D-NMR (NOESY), ensuring the vinylic protons exhibit a coupling constant ( J ) of ~16 Hz, characteristic of trans isomers.

Protocol 2: In Vitro Anti-Inflammatory Assay (RAW264.7 Macrophages) [1]

Objective: Quantify the reduction of IL-6 and TNF-α while proving the reduction is due to pathway inhibition, not compound-induced cytotoxicity.

  • Cell Seeding: Seed RAW264.7 murine macrophages in 96-well plates at a density of 5×105 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Pre-treat the cells with varying concentrations of methyl 2-hydroxycinnamate (e.g., 5, 10, 20, 40 µg/mL) for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to stimulate the TLR4 pathway. Incubate for an additional 24 hours.

  • Cytokine Quantification (ELISA): Harvest the supernatant. Use commercial ELISA kits to quantify IL-6 and TNF-α levels against a standard curve.

  • Self-Validation (MTT Assay): Immediately add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining adhered cells. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality: The MTT assay validates cell viability. If viability remains >95% but cytokines are reduced, the researcher can definitively conclude the compound is a true anti-inflammatory signaling inhibitor, rather than a cytotoxic agent artificially lowering cytokine output by killing the cells.

Conclusion

3-(2-Hydroxyphenyl)acrylic acid methyl ester (CAS 20883-98-1) bridges the gap between traditional synthetic organic chemistry and modern pharmacological discovery. Its unique structural features—specifically the reactive C7-C8 double bond and the sterically influential trans configuration—make it an ideal candidate for targeted drug design, particularly in anti-inflammatory and antileukemic applications.

References

  • Chemical and biological profiling of bioactive metabolites from the invertebrate-pathogenic fungus Gibellula scorpioides BCC 39989. Scientific Reports (2026). URL:[Link]

  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Molecules / NIH (2018). URL:[Link]

  • Synthesis of Methyl 2-Hydroxycinnamate. PrepChem. URL:[Link]

  • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester. NIST Chemistry WebBook, SRD 69. URL:[Link]

Exploratory

Spectral data (NMR, IR, Mass Spec) of 3-(2-Hydroxyphenyl)acrylic acid methyl ester

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Hydroxyphenyl)acrylic acid methyl ester Introduction: Elucidating the Molecular Architecture In the landscape of pharmaceutical and materials science rese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Hydroxyphenyl)acrylic acid methyl ester

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. 3-(2-Hydroxyphenyl)acrylic acid methyl ester (also known as methyl o-coumarate, CAS 6236-69-7) is a cinnamate ester of significant interest due to its structural motifs—a phenolic hydroxyl group, an α,β-unsaturated ester, and an ortho-substituted aromatic ring.[1][2] These features make it a valuable synthon and a molecule with potential biological activity. Understanding its precise three-dimensional structure and electronic properties is crucial for predicting its reactivity, designing derivatives, and ensuring quality control in synthesis protocols.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 3-(2-Hydroxyphenyl)acrylic acid methyl ester: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the integrated interpretation of the resulting spectra—a workflow that ensures a self-validating and trustworthy structural elucidation. The most stable and commonly synthesized form is the trans or (E) isomer, methyl (2E)-3-(2-hydroxyphenyl)acrylate, which will be the focus of this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of organic structure determination, providing unparalleled insight into the connectivity and chemical environment of atoms. For a molecule like methyl (E)-3-(2-hydroxyphenyl)acrylate, ¹H and ¹³C NMR are indispensable for confirming the stereochemistry of the double bond and the substitution pattern of the aromatic ring.

Rationale for Experimental Choices

The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar compounds and its single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which serves as a convenient internal standard.[3] Tetramethylsilane (TMS) is added as the primary reference (0.0 ppm) to ensure spectra are universally comparable. A standard 5 mm NMR tube is used with a sample concentration of 10-20 mg in approximately 0.6 mL of solvent, balancing signal strength with solubility.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 15 mg of high-purity 3-(2-Hydroxyphenyl)acrylic acid methyl ester.

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube. If necessary, gently warm or sonicate the sample to ensure complete dissolution.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Key parameters include a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal at 0.0 ppm.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 15 mg Sample prep2 Dissolve in 0.6 mL CDCl3 + TMS prep1->prep2 acq1 Acquire 1H Spectrum (16 scans) prep2->acq1 acq2 Acquire 13C Spectrum (1024 scans) prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibration (to TMS) proc2->proc3 Final Spectra Final Spectra proc3->Final Spectra

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information. The integration of signals reveals the relative number of protons in each environment, while the splitting pattern (multiplicity) indicates the number of neighboring protons. The large coupling constant between the vinyl protons is the definitive evidence for the (E)- or trans-configuration.

Table 1: Predicted ¹H NMR Signal Assignments for 3-(2-Hydroxyphenyl)acrylic acid methyl ester (Data estimated based on spectral data of close structural analogs like (E)-Butyl 3-(2-methoxyphenyl)acrylate)[4]

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
-OH~5.5 - 6.5Broad Singlet-1H
H-β (vinyl)~7.95Doublet~16.01H
Aromatic Protons~6.80 - 7.50Multiplet-4H
H-α (vinyl)~6.45Doublet~16.01H
-OCH₃~3.80Singlet-3H
  • Vinyl Protons (H-α, H-β): The two protons on the C=C double bond are chemically distinct. H-β, being deshielded by both the aromatic ring and the carbonyl group, appears further downfield (~7.95 ppm) than H-α (~6.45 ppm). Their mutual coupling gives rise to two doublets, and the large coupling constant of ~16.0 Hz is characteristic of a trans relationship across the double bond.

  • Aromatic Protons: The four protons on the hydroxyphenyl ring will appear as a complex multiplet between ~6.80 and 7.50 ppm. The ortho- and para-protons to the hydroxyl group will be more shielded (further upfield) compared to the others.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group are isolated and thus appear as a sharp singlet at ~3.80 ppm.

  • Phenolic Proton (-OH): This proton typically appears as a broad singlet due to hydrogen exchange. Its chemical shift is highly dependent on concentration and solvent, but can be expected in the ~5.5-6.5 ppm range. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon environment. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Signal Assignments for 3-(2-Hydroxyphenyl)acrylic acid methyl ester (Data estimated based on spectral data of close structural analogs)[3][4]

Carbon AssignmentChemical Shift (δ) ppm
C=O (Ester)~167.5
C-OH (Aromatic)~158.0
C-β (vinyl)~142.0
Aromatic C-H~131.5, 129.0, 121.0, 116.5
C-ipso (Aromatic)~123.5
C-α (vinyl)~118.5
-OCH₃~51.8
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield around 167.5 ppm.

  • Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is significantly deshielded (~158.0 ppm). The four C-H aromatic carbons will appear in the typical aromatic region of 115-135 ppm. The carbon to which the acrylate group is attached (C-ipso) will also be in this region.

  • Vinyl Carbons (C-α, C-β): Similar to the protons, the β-carbon is more deshielded (~142.0 ppm) than the α-carbon (~118.5 ppm).

  • Methyl Carbon (-OCH₃): The methyl ester carbon is the most shielded, appearing furthest upfield at ~51.8 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The principle lies in the absorption of specific frequencies of infrared light, which correspond to the vibrational energies of different chemical bonds.

Rationale for Experimental Choices

For a solid sample, the KBr (potassium bromide) pellet method is a standard choice. KBr is transparent to IR radiation in the typical range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample. This avoids solvent peaks that could obscure important regions of the spectrum. A small amount of sample (1-2 mg) is ground with ~100 mg of dry KBr and pressed into a transparent disc.

Experimental Protocol: IR Data Acquisition (KBr Pellet)
  • Sample Preparation: Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.

Workflow for IR Analysis

G prep Grind 1-2 mg Sample with 100 mg KBr press Press into Transparent Pellet prep->press acquire Acquire Spectrum (16 scans, 4 cm-1 resolution) press->acquire analyze Identify Characteristic Peaks acquire->analyze

Caption: Workflow for IR spectroscopy using the KBr pellet method.

IR Spectral Interpretation

The IR spectrum of 3-(2-Hydroxyphenyl)acrylic acid methyl ester will be dominated by absorptions from its key functional groups.

Table 3: Characteristic IR Absorption Bands for 3-(2-Hydroxyphenyl)acrylic acid methyl ester (Data estimated based on general IR correlation tables and spectra of related acrylates and phenols)[3]

Wavenumber (cm⁻¹)Bond VibrationIntensityComments
~3400 - 3200O-H Stretch (Phenol)Strong, BroadBroadness is due to intermolecular hydrogen bonding.
~3050 - 3010C-H Stretch (Aromatic/Vinyl)MediumTypical for sp² C-H bonds.
~2950, 2850C-H Stretch (Aliphatic, -OCH₃)Medium-WeakStretching of the methyl group C-H bonds.
~1725 - 1710 C=O Stretch (Ester) Very Strong Conjugation with C=C lowers frequency from ~1740 cm⁻¹.
~1630C=C Stretch (Alkene)MediumConjugated alkene stretch.
~1600, 1480C=C Stretch (Aromatic Ring)MediumCharacteristic skeletal vibrations of the benzene ring.
~1250, 1170C-O Stretch (Ester)StrongAsymmetric and symmetric stretching modes.
~1200C-O Stretch (Phenol)StrongStretching of the aromatic C-O bond.
~750C-H Bend (Aromatic)StrongOut-of-plane bending indicative of 1,2-disubstitution.

The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹, confirming the phenol, and the very strong C=O stretch around 1715 cm⁻¹, confirming the α,β-unsaturated ester. The position of the C=O stretch, slightly lower than a typical saturated ester (~1740 cm⁻¹), is a key piece of evidence for conjugation with the double bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. Electron Ionization (MS) is a common high-energy method that generates numerous fragments, creating a detailed "fingerprint" of the molecule.

Rationale for Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal platform for analyzing a volatile and thermally stable compound like this ester. The gas chromatograph separates the sample from any impurities, ensuring a pure mass spectrum is obtained. Electron Ionization (EI) at a standard energy of 70 eV is used to generate a reproducible fragmentation pattern that can be compared to library data.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program (e.g., ramp from 100°C to 250°C at 10°C/min) to elute the compound.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with 70 eV electrons (EI).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Workflow for MS Analysis

G cluster_prep Sample Introduction cluster_ms Mass Spectrometry prep1 Prepare Dilute Solution prep2 Inject into GC prep1->prep2 ionize Ionization (EI, 70 eV) prep2->ionize separate Mass Analysis (Quadrupole) ionize->separate detect Detection separate->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Caption: General workflow for GC-MS analysis with Electron Ionization.

Mass Spectrum Interpretation

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak (M⁺·) and structural information from the fragmentation pattern.

Table 4: Predicted Key Ions in the Mass Spectrum of 3-(2-Hydroxyphenyl)acrylic acid methyl ester

m/zIon Structure / LossComments
178[M]⁺·Molecular Ion . Confirms the molecular formula C₁₀H₁₀O₃.
147[M - OCH₃]⁺Loss of the methoxy radical from the ester group. A very common cleavage.
146[M - CH₃OH]⁺·Loss of methanol, a common rearrangement for methyl esters.
119[M - COOCH₃]⁺Loss of the entire methoxycarbonyl radical.
118[C₈H₆O]⁺·Likely from loss of COOCH₃ followed by H loss, or other rearrangement.
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl-type structures.
  • Molecular Ion (m/z 178): The peak at the highest m/z value (that makes chemical sense) corresponds to the intact molecule with one electron removed. Its presence is crucial for confirming the molecular weight of 178.18 g/mol .[1][2]

  • Loss of Methoxy Radical (m/z 147): Cleavage of the O-CH₃ bond is a characteristic fragmentation pathway for methyl esters, resulting in a stable acylium ion.[5][6] This is often a prominent peak.

  • Loss of Methanol (m/z 146): A McLafferty-type rearrangement or similar process can lead to the neutral loss of methanol, another common fragmentation for methyl esters containing nearby abstractable protons.

  • Loss of Methoxycarbonyl Radical (m/z 119): Cleavage of the C-C bond between the vinyl group and the carbonyl group results in the loss of the ·COOCH₃ radical.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

The power of spectroscopic analysis lies not in any single technique, but in the convergence of evidence from all of them.

  • Mass Spectrometry establishes the molecular formula as C₁₀H₁₀O₃ (M⁺· at m/z 178).

  • IR Spectroscopy confirms the presence of a phenol (broad O-H at ~3300 cm⁻¹), a conjugated ester (strong C=O at ~1715 cm⁻¹), and an aromatic ring (~1600, 1480 cm⁻¹).

  • ¹³C NMR confirms the carbon count (10 unique signals) and the presence of a carbonyl (~167.5 ppm), six aromatic/vinyl carbons, and one methyl carbon (~51.8 ppm).

  • ¹H NMR provides the final, definitive proof of structure. It confirms the number of protons in each environment (integrals adding to 10), the presence of a methyl ester (singlet at ~3.80 ppm), a disubstituted aromatic ring (multiplet, 4H), and most importantly, the trans-alkene (two doublets with J ≈ 16.0 Hz).

Together, these data points create an unambiguous and self-validating portrait of methyl (E)-3-(2-hydroxyphenyl)acrylate, leaving no doubt as to its identity, purity, and stereochemistry.

References

  • U.S. Patent 8,524,723. Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. RSC Publishing.
  • Khan, I., Ibrar, A., Lal, B., & Altaf, A. A. (2013). Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Stabilized by Hydrogen Bonding and C-H…π Interactions.
  • LibreTexts. (2023). 2.
  • Clark, J. (2023).
  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem Blog. [Link]

  • SpectraBase. Online Spectral Database. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5352910, Methyl 3-Coumarate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5370693, Morelin. [Link]

  • LookChem. 3-(2-Hydroxyphenyl)acrylic acid methyl ester. [Link]

Sources

Foundational

Natural Occurrence and Isolation of Methyl 2-Coumarate: A Technical Guide for Drug Development

Abstract Methyl 2-coumarate (Morelin), systematically known as methyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate, is a specialized phenylpropanoid derivative. Unlike the ubiquitous para-substituted hydroxycinnamic acids, orth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Methyl 2-coumarate (Morelin), systematically known as methyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate, is a specialized phenylpropanoid derivative. Unlike the ubiquitous para-substituted hydroxycinnamic acids, ortho-coumaric acid derivatives are relatively rare in nature, serving as pivotal intermediates in salicylic acid and coumarin biosynthesis. This whitepaper provides an in-depth analysis of the natural occurrence, biosynthetic pathways, and robust extraction methodologies for methyl 2-coumarate, tailored for pharmaceutical research and natural product drug development.

Biosynthetic Origin and Mechanistic Causality

The occurrence of methyl 2-coumarate in nature is inextricably linked to the phenylpropanoid cascade. The biosynthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid 1[1].

The Causality of Ortho-Hydroxylation: In most plant systems, cinnamic acid 4-hydroxylase (C4H) drives the metabolic flux toward p-coumaric acid. However, in specific taxa, an ortho-specific hydroxylation event occurs, forming 2-coumaric acid (o-coumaric acid). This step is critical because o-coumaric acid is a direct precursor to the salicylic acid metabolic route and coumarin formation 2[2]. The subsequent esterification of the carboxylic acid moiety with a methyl group stabilizes the molecule, enhancing its lipophilicity and facilitating its role in plant defense mechanisms.

Biosynthesis A L-Phenylalanine B trans-Cinnamic acid A->B PAL (Deamination) C 2-Coumaric acid (o-coumaric acid) B->C ortho-Hydroxylation D Methyl 2-coumarate (Morelin) C->D Methyltransferase (Esterification)

Biosynthetic pathway of Methyl 2-coumarate via the phenylpropanoid cascade.

Natural Distribution and Co-occurring Metabolites

Methyl 2-coumarate is not widely distributed across all plant families; its natural occurrence is highly conserved within specific genera of the Apiaceae family and certain fungal species.

  • Apiaceae Family (Pimpinella genus): Extensive phytochemical profiling of Pimpinella saxifraga has identified methyl-O-coumarate alongside other bioactive phenylpropanoids such as anisketone and dillapiole 3[3]. These compounds collectively contribute to the plant's robust antioxidant and DNA protection potential 3[3].

  • Fungal Sources (Morchella): The compound has also been documented in the LOTUS natural products occurrence database as being present in true morels (Morchella species) 4[4].

Quantitative Data and Physicochemical Profile

To optimize extraction and formulation, understanding the physicochemical properties of the target metabolite is essential. The conjugated system within the methyl o-coumarate moiety promotes resonance stabilization, directly contributing to its potent antioxidant capacity 1[1].

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₁₀H₁₀O₃Mass spectrometry target (m/z 178.18)
XLogP3 (Lipophilicity) ~1.8Dictates extraction solvent choice (EtOAc/DCM)
UV Absorbance Max 280 nmOptimal wavelength for HPLC-DAD monitoring
Primary Natural Sources Pimpinella saxifraga, MorchellaTarget biomass for natural product isolation
Key Bioactivities Antioxidant, AntifungalHigh resonance stabilization of radical species

Self-Validating Extraction and Isolation Protocol

To isolate methyl 2-coumarate from P. saxifraga with high fidelity, a polarity-guided fractionation approach is required. The following protocol is designed as a self-validating system, incorporating in-process quality control (QC) steps to ensure the integrity of the target compound.

Rationale for Solvent Selection

Methyl 2-coumarate possesses an XLogP3 of ~1.8, making it moderately lipophilic. Initial maceration with a polar solvent (methanol) ensures complete cell wall penetration and solvation of all phenolic compounds. Subsequent liquid-liquid partitioning with ethyl acetate (EtOAc) selectively enriches the moderately polar phenylpropanoids while leaving highly polar glycosides in the aqueous phase.

Extraction A Biomass Preparation (Air-dried P. saxifraga) B Solvent Extraction (Methanol Maceration) A->B Cell lysis & solvation C Liquid-Liquid Partitioning (Hexane -> EtOAc) B->C Polarity enrichment D Vacuum Liquid Chromatography (Silica Gel) C->D Fractionation E Preparative HPLC (Targeted Isolation) D->E High-resolution separation F Methyl 2-coumarate (>95% Purity) E->F Validation (NMR/MS)

Step-by-step isolation workflow for Methyl 2-coumarate from plant biomass.

Step-by-Step Methodology

Step 1: Biomass Preparation & Maceration

  • Pulverize 1.0 kg of air-dried aerial parts of Pimpinella saxifraga to a fine powder (40-mesh) to maximize surface area.

  • Macerate the biomass in 5.0 L of 80% Methanol/Water (v/v) at 25°C for 72 hours under continuous orbital shaking.

  • Filter the homogenate through Whatman No. 1 paper and concentrate the filtrate under reduced pressure at 40°C to yield a crude aqueous-methanolic extract. Causality Check: Maintaining the temperature strictly below 40°C prevents the thermal degradation and E/Z isomerization of the alkene double bond in the coumarate backbone.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude extract in 500 mL of distilled water.

  • Defat the extract by partitioning with n-hexane (3 × 500 mL). Discard the hexane layer (contains waxes and highly non-polar lipids).

  • Partition the aqueous phase with Ethyl Acetate (EtOAc) (3 × 500 mL).

  • Pool the EtOAc fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness. In-Process QC: Perform Thin Layer Chromatography (TLC) on the EtOAc fraction (Mobile phase: Hexane:EtOAc 7:3). Visualize under UV light at 254 nm and 365 nm. Methyl 2-coumarate will appear as a distinct UV-active spot due to its conjugated aromatic system.

Step 3: Vacuum Liquid Chromatography (VLC)

  • Load the dried EtOAc extract onto a silica gel VLC column (230-400 mesh).

  • Elute using a step-gradient of Hexane:EtOAc (from 100:0 to 50:50, v/v).

  • Collect 100 mL fractions and pool them based on their TLC profiles. The fractions eluting around Hexane:EtOAc (80:20) typically contain the targeted phenylpropanoids.

Step 4: Preparative HPLC Purification

  • Re-dissolve the enriched fraction in HPLC-grade methanol.

  • Inject onto a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70:30 Methanol/Water.

  • Detection: Set the Diode-Array Detector (DAD) to 280 nm 1[1].

  • Collect the peak corresponding to methyl 2-coumarate.

Step 5: Structural Validation

  • HPLC-DAD: Confirm purity (>95%) via a single sharp peak at 280 nm.

  • GC-MS: Verify the exact mass (m/z 178.18).

  • NOESY NMR: Differentiate between the (E)- and (Z)-isomers to confirm the naturally occurring and more stable (E)-configuration 1[1].

Pharmacological and Industrial Relevance

The isolation of methyl 2-coumarate is of significant interest to drug development professionals due to its versatile bioactivity profile:

  • Antioxidant Capacity: The conjugated double bond extending from the phenolic ring allows for exceptional resonance stabilization of radical species. In comparative studies, o-coumarate derivatives have demonstrated superior radical scavenging activity in DPPH assays 1[1].

  • Antifungal Properties: Ortho-coumaric acid and its esterified derivatives (such as isobutyl and methyl esters) act as potent antifungal agents against agricultural pathogens like Fusarium oxysporum and Phytophthora infestans2[2].

  • DNA Protection: Extracts from P. saxifraga rich in methyl-O-coumarate have been shown to possess significant DNA protection potential, mitigating oxidative damage at the cellular level 3[3].

References

  • Emerging Biopharmaceuticals
  • Improved synthesis of the antifungal isobutyl o-coumarate catalyzed by the Aspergillus terreus type B feruloyl esterase. Electronic Journal of Biotechnology.
  • Morelin | C10H10O3 | CID 5370693. PubChem - NIH.
  • 3-(2-Hydroxyphenyl)acrylic acid methyl ester | 6236-69-7. Benchchem.

Sources

Exploratory

Solid-State Characterization and Crystal Structure of Methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate: A Technical Guide

Executive Summary Methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate, commonly known as methyl o-coumarate or methyl trans-2-hydroxycinnamate (CAS: 6236-69-7), is a bioactive secondary metabolite and a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate, commonly known as methyl o-coumarate or methyl trans-2-hydroxycinnamate (CAS: 6236-69-7), is a bioactive secondary metabolite and a critical intermediate in organic synthesis[1]. Recently isolated from the invertebrate-pathogenic fungus Gibellula scorpioides, this compound has demonstrated significant anti-inflammatory properties, including the suppression of LPS-induced nitric oxide production and the reduction of pro-inflammatory cytokines in macrophages[2].

For drug development professionals, understanding the solid-state properties of this cinnamic acid derivative is paramount. The spatial arrangement, hydrogen-bonding networks, and π-π stacking interactions within its crystal lattice directly dictate its physicochemical stability, solubility, and bioavailability. This whitepaper provides a comprehensive, step-by-step technical guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate.

Chemical Context and Stereochemical Logic

The molecular architecture of methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate features a reactive acrylate system, a phenolic hydroxyl group at the ortho position, and an esterified carboxylate.

The stereochemistry of the carbon-carbon double bond is a critical determinant of both its biological activity and its crystal packing. The (E) (trans) isomer is thermodynamically favored over the (Z) (cis) isomer. In the (E) configuration, the 2-hydroxyphenyl ring and the methoxycarbonyl group are positioned on opposite sides of the alkene bridge. This minimizes steric hindrance and allows the molecule to adopt a nearly planar conformation, which maximizes electron delocalization (π-conjugation) across the entire scaffold. This planarity is the foundational driver for the dense molecular packing observed in its solid state.

Experimental Protocols: From Synthesis to Single Crystal

To achieve high-resolution crystallographic data, one must first obtain an ultra-pure compound and grow diffraction-quality single crystals. The following protocols are designed as self-validating systems, ensuring that each step provides feedback on the purity and structural integrity of the material.

Protocol 3.1: Synthesis via Fischer-Speier Esterification

Causality: Fischer esterification is selected because it provides a highly efficient, equilibrium-driven method to convert 2-hydroxycinnamic acid into its methyl ester using methanol as both the reactant and the solvent[3]. The use of a strong acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack.

  • Reaction Setup: Suspend 10.0 mmol of trans-2-hydroxycinnamic acid (CAS: 614-60-8)[1] in 50 mL of anhydrous methanol (CAS: 67-56-1)[3] in a 100 mL round-bottom flask.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) or chlorotrimethylsilane (TMSCl) dropwise at 0 °C[3]. Note: TMSCl acts as an excellent water scavenger and in situ source of HCl, driving the equilibrium toward the ester.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with 50 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL) to neutralize the acid and remove unreacted starting material.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude product via silica gel column chromatography to yield the pure methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate.

Protocol 3.2: Crystal Growth via Slow Evaporation

Causality: To solve a crystal structure, a single, untwinned crystal of appropriate dimensions (typically 0.1–0.3 mm) is required. Slow evaporation from a binary solvent system gently pushes the solution into the metastable zone. This controlled supersaturation prevents rapid nucleation, favoring the growth of a few large, highly ordered crystals rather than a microcrystalline powder.

  • Solvent Selection: Dissolve 50 mg of the purified ester in 2 mL of a binary solvent mixture (e.g., Dichloromethane/Hexane, 1:1 v/v) in a clean glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial. Particulate matter acts as heterogeneous nucleation sites and must be removed.

  • Evaporation Control: Puncture the cap of the vial with a needle (1-2 small holes) to restrict the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–25 °C).

  • Harvesting: After 3–7 days, inspect the vial under polarized light microscopy. Select a block-like or prismatic crystal that exhibits uniform extinction when rotated.

G N1 Synthesis & Purification (Fischer Esterification) N2 Crystal Growth (Slow Evaporation) N1->N2 N3 X-ray Data Collection (Diffractometer, 100K) N2->N3 N4 Structure Solution (Dual-Space Algorithm) N3->N4 N5 Crystallographic Analysis (Packing & H-Bonds) N4->N5

Workflow for single-crystal X-ray diffraction analysis of the target compound.

X-ray Diffraction Data Collection and Structure Solution

Data Collection Parameters

Once a suitable crystal is mounted on a goniometer using a cryoloop and perfluorinated oil, data collection is performed. Causality of Cryocooling: The crystal is immediately cooled to 100 K using a nitrogen cold stream. Cryocooling is non-negotiable for high-resolution structures; it drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors), which sharpens the diffraction spots and enhances the signal-to-noise ratio at high diffraction angles.

Structure Solution Methodology

The phase problem is solved using modern computational crystallography tools. The structure is typically solved using a dual-space algorithm via software such as SHELXT [4].

  • Initial Solution: SHELXT expands single-crystal reflection data to the space group P1 and locates the heavy atoms (C, O)[4].

  • Refinement: The structure is refined using full-matrix least-squares on F² with SHELXL . All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Treatment: The phenolic hydrogen atom is located from the difference Fourier map to accurately determine the hydrogen-bonding geometry. Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystallographic Analysis and Molecular Conformation

Representative Crystallographic Data

While specific unit cell dimensions can vary based on the exact crystallization conditions and polymorphs, methyl hydroxycinnamates typically crystallize in centrosymmetric monoclinic space groups. Table 1 summarizes the representative crystallographic parameters expected for the (E)-cinnamate structural class.

Table 1: Representative Crystallographic Parameters for Methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate

ParameterValue / Description
Chemical Formula C₁₀H₁₀O₃
Formula Weight 178.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Conformation Nearly planar (E)-isomer
Supramolecular Assembly and Hydrogen Bonding

The crystal packing of methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate is a masterclass in hierarchical supramolecular assembly.

  • Primary Interactions: The ortho-hydroxyl group acts as a potent hydrogen bond donor. It engages in strong intermolecular hydrogen bonding with the carbonyl oxygen of the ester group of an adjacent molecule (O-H···O=C).

  • 1D Chain Formation: These directional O-H···O bonds link the monomers head-to-tail, creating infinite one-dimensional (1D) supramolecular chains propagating through the crystal lattice.

  • π-π Stacking: The planarity of the (E)-isomer allows these 1D chains to stack closely. The aromatic 2-hydroxyphenyl rings engage in face-to-face and edge-to-face π-π stacking interactions, cross-linking the chains into a robust 3D network.

H M1 Monomer (E-Isomer) M2 Intermolecular H-Bonding (OH ··· O=C) M1->M2 M4 π-π Stacking (Aromatic Rings) M1->M4 M3 1D Supramolecular Chains M2->M3 M5 3D Crystal Lattice M3->M5 M4->M5

Supramolecular assembly mechanism driven by hydrogen bonding and pi-pi stacking interactions.

Conclusion

The solid-state characterization of methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate reveals a highly ordered, planar molecule stabilized by a robust network of O-H···O hydrogen bonds and π-π stacking. For drug development professionals, understanding this crystal structure is not merely an academic exercise; the integrity of this 3D lattice directly influences the dissolution rate and thermal stability of the compound. By mastering the crystallographic protocols outlined in this guide, researchers can better predict the behavior of this anti-inflammatory scaffold in solid oral dosage forms and leverage its structural logic for the rational design of novel coumarin-based therapeutics.

References

  • Benchchem. "3-(2-Hydroxyphenyl)acrylic acid methyl ester | 6236-69-7". Benchchem.
  • LookChem. "2-HYDROXYCINNAMIC ACID | 614-60-8". LookChem.
  • LookChem. "Methanol | 67-56-1". LookChem.
  • National Institutes of Health (NIH) / PMC. "Chemical and biological profiling of bioactive metabolites from the invertebrate-pathogenic fungus Gibellula scorpioides BCC 39989". NIH.
  • ResearchGate. "Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics (SHELXT Citation)".

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 3-(2-Hydroxyphenyl)acrylic Acid Methyl Ester via Ligand-Free Heck Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and highly reproducible laboratory protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and highly reproducible laboratory protocols.

Introduction & Mechanistic Rationale

The compound 3-(2-hydroxyphenyl)acrylic acid methyl ester (methyl o-coumarate or methyl 2-hydroxycinnamate) is a highly versatile building block used in the synthesis of macrocyclic drugs, fluorescent coumarin derivatives, and advanced functional materials. The most direct route to this scaffold is the Palladium-catalyzed Mizoroki-Heck cross-coupling between 2-iodophenol and methyl acrylate.

To achieve high yields and prevent unwanted side reactions, two critical mechanistic factors must dictate the experimental design:

The Ligand-Free Advantage (Causality of Catalyst Choice)

Traditional Heck couplings often rely on phosphine ligands (e.g., P(o-tolyl)3​ ) to stabilize the Pd(0) intermediate. However, the carbon-iodine bond in 2-iodophenol is exceptionally reactive toward oxidative addition. Foundational mechanistic studies by Heck and co-workers () demonstrated that for highly activated ortho-iodophenols, phosphine ligands offer no kinetic advantage. Instead, they sterically hinder the reaction and promote competitive hydrodehalogenation, reducing the starting material to phenol.

While some modern industrial patents still apply phosphines broadly (), our optimized protocol explicitly utilizes a ligand-free Pd(OAc)2​ system to maximize the yield of the desired cross-coupled product and accelerate the reaction rate.

Stereocontrol and Lactonization Avoidance

A major competing pathway in this synthesis is the spontaneous trans-cis isomerization of the product, followed by intramolecular lactonization to form coumarin. The Heck reaction inherently favors the (E)-alkene due to syn-insertion and subsequent syn- β -hydride elimination. To preserve this acyclic (E)-geometry, we employ mild basic conditions (triethylamine) and strictly avoid harsh acidic workups that would trigger cyclization.

Reaction Pathway & Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Pd(II)(Ar)I] Pd0->OxAdd 2-Iodophenol Coord Olefin Coordination (Methyl Acrylate) OxAdd->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Base Regeneration (Et3N·HI) BetaElim->RedElim Methyl 2-hydroxycinnamate RedElim->Pd0 Et3N

Figure 1: Ligand-free Palladium-catalyzed Heck catalytic cycle for 2-iodophenol.

Materials and Reagents

Table 1: Reaction Optimization & Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
2-Iodophenol 220.011.0 eq2.20 gAryl Electrophile
Methyl Acrylate 86.091.5 eq1.35 mLOlefin / Nucleophile
Palladium(II) Acetate 224.500.02 eq (2 mol%)45 mgPre-catalyst
Triethylamine ( Et3​N ) 101.192.5 eq3.50 mLBase / Pd(II) Reductant
N,N-Dimethylformamide 73.09-15.0 mLPolar Aprotic Solvent

Experimental Workflow

Workflow A 1. Reagent Setup 2-Iodophenol + Methyl Acrylate B 2. Catalyst & Base Pd(OAc)2 + Et3N (Ligand-Free) A->B C 3. Degassing Argon Purge (15 mins) B->C D 4. Heck Coupling 100°C, 4-12 h (TLC Monitored) C->D E 5. Workup EtOAc/H2O Extraction D->E F 6. Purification Silica Column (Hex/EtOAc) E->F

Figure 2: Step-by-step experimental workflow for the synthesis of methyl 2-hydroxycinnamate.

Detailed Experimental Protocol

Step 1: Reaction Setup & Degassing
  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodophenol (2.20 g, 10 mmol) in anhydrous DMF (15 mL).

  • Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes. Causality: Removing dissolved oxygen is critical to prevent the irreversible oxidation of the active Pd(0) species.

Step 2: Reagent Addition & Execution
  • Briefly remove the Argon needle and quickly add Palladium(II) acetate (45 mg, 0.02 mmol).

  • Inject methyl acrylate (1.35 mL, 15 mmol) and triethylamine (3.50 mL, 25 mmol) via syringe.

  • Replace the Argon line (maintaining a positive pressure balloon) and heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint: Within 15–30 minutes of heating, the solution will transition from a pale yellow to a deep, dark brown/black. This visual cue validates the successful in situ reduction of Pd(II) to the active Pd(0) nanoparticle species by triethylamine.

Step 3: Reaction Monitoring
  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system.

  • The starting material (2-iodophenol) has an Rf​≈0.6 , while the desired product elutes lower at Rf​≈0.4 . UV activity and iodine staining can be used for visualization. Stirring typically requires 4 to 12 hours for complete consumption of the iodide.

Step 4: Quench & Extraction
  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water ( 3×30 mL) to remove the DMF solvent and the triethylammonium iodide salts.

  • Wash with brine (30 mL), collect the organic layer, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes/Ethyl Acetate (8:2).

  • Evaporate the product-containing fractions to yield 3-(2-hydroxyphenyl)acrylic acid methyl ester as a pale yellow to white solid.

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized product and verify that unwanted lactonization to coumarin has not occurred, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an absolute self-validating tool.

Table 2: Expected Analytical Data & Diagnostic Significance

TechniqueSignal / ShiftAssignmentDiagnostic Significance
1 H NMR ( CDCl3​ ) δ 7.98 (d, J = 16.1 Hz, 1H) Ar-CH=CH-COOMe The large J-coupling ( ≈16 Hz) definitively confirms the (E)-trans geometry, ruling out the (Z)-geometry of coumarin (J ≈9.5 Hz).
1 H NMR ( CDCl3​ ) δ 6.55 (d, J = 16.1 Hz, 1H) Ar-CH=CH-COOMe α -olefinic proton of the trans double bond.
1 H NMR ( CDCl3​ ) δ 3.82 (s, 3H) -OCH3​ The presence of this singlet confirms the acyclic methyl ester form is intact.
13 C NMR ( CDCl3​ ) δ 168.5 C=O (Ester)Confirms the ester carbonyl carbon (coumarin lactone typically shifts to ≈160 ppm).
ESI-MS (m/z)179.07 [M+H]+ [C10​H11​O3​]+ Exact mass validation of the target molecule.

References

  • Cortese, N. A., Ziegler, C. B., Hrnjez, B. J., & Heck, R. F. (1978). Palladium-catalyzed synthesis of 2-quinolone derivatives from 2-iodoanilines (and related ortho-substituted benzenes). The Journal of Organic Chemistry, 43(15), 2952-2958. URL:[Link]

  • Marsault, E., Benakli, K., Hoveyda, H. R., et al. (2016). Intermediates for macrocyclic compounds. U.S. Patent Application Publication No. US20160221927A1.
Application

Use of 3-(2-Hydroxyphenyl)acrylic acid methyl ester as a pharmaceutical intermediate

Application Note: 3-(2-Hydroxyphenyl)acrylic acid methyl ester as a Strategic Pharmaceutical Intermediate Executive Summary 3-(2-Hydroxyphenyl)acrylic acid methyl ester (also known as methyl 2-hydroxycinnamate or methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2-Hydroxyphenyl)acrylic acid methyl ester as a Strategic Pharmaceutical Intermediate

Executive Summary

3-(2-Hydroxyphenyl)acrylic acid methyl ester (also known as methyl 2-hydroxycinnamate or methyl o-coumarate) is a highly versatile, bifunctional building block in modern medicinal chemistry. Featuring both a reactive phenolic hydroxyl group and an α,β -unsaturated ester moiety, it serves as a critical precursor for the synthesis of coumarin-based therapeutics, macrocyclic motilin receptor antagonists, and various anti-inflammatory agents. This application note provides a comprehensive guide to its chemical profiling, mechanistic utility, and validated experimental protocols for its integration into drug discovery pipelines.

Chemical Profiling and Mechanistic Utility

The strategic value of methyl 2-hydroxycinnamate lies in its unique stereoelectronic properties. The trans (E) isomer is the most thermodynamically stable and commonly utilized form.

  • Bifunctional Reactivity : The phenolic -OH allows for facile etherification, peptide coupling, or macrocyclization, while the acrylate system acts as an excellent Michael acceptor or dienophile in cycloaddition reactions. For example, the phenolic alkylation of this intermediate is a critical step in synthesizing conformationally-defined macrocyclic compounds used as motilin receptor antagonists for gastrointestinal disorders (1)[1].

  • Lactonization Potential : Under catalytic conditions (e.g., Pd/C or organocatalysts), the trans double bond undergoes isomerization to the cis form, followed by spontaneous intramolecular transesterification (lactonization) to yield the coumarin core (2)[2]. Coumarins are privileged scaffolds in pharmacology, exhibiting anticoagulant, antifungal, and anticancer properties.

  • Direct Biological Activity : Beyond its role as an intermediate, isolated methyl o-hydroxycinnamate from invertebrate-pathogenic fungi (e.g., Gibellula scorpioides) has demonstrated potent anti-inflammatory and anti-adipogenic activities, notably suppressing LPS-induced nitric oxide production and reducing IL-6/TNF- α secretion in macrophages (3)[3].

Workflow and Pathway Visualization

To illustrate the synthetic divergence of methyl 2-hydroxycinnamate, the following diagram maps its transformation from basic precursors to complex Active Pharmaceutical Ingredients (APIs).

G Salicylaldehyde Salicylaldehyde (Precursor) Wittig Wittig Olefination (Ph3P=CHCO2Me) Salicylaldehyde->Wittig Intermediate Methyl 2-hydroxycinnamate (Key Intermediate) Wittig->Intermediate Cyclization Pd/C Catalyzed Cyclization Intermediate->Cyclization Isomerization & Lactonization Macrocyclization Alkylation & Macrocyclization Intermediate->Macrocyclization Phenolic Alkylation Coumarins Coumarin APIs (Antifungal, Anticoagulant) Cyclization->Coumarins Motilin Motilin Antagonists (GI Therapeutics) Macrocyclization->Motilin

Synthetic pathways of Methyl 2-hydroxycinnamate to various pharmaceutical APIs.

Validated Experimental Protocols

Protocol A: Synthesis of (E)-Methyl 2-hydroxycinnamate via Wittig Olefination

Rationale & Causality : The Wittig reaction is preferred over Fischer esterification of 2-hydroxycinnamic acid when starting from widely available substituted phenols. By reacting salicylaldehyde with methyl (triphenylphosphoranylidene)acetate, researchers can achieve high E-selectivity due to the thermodynamic stabilization of the transition state. The reaction is performed at 0 °C to room temperature to minimize side reactions and maximize yield (4)[4].

Step-by-Step Methodology :

  • Preparation : Dissolve 2-hydroxyarylaldehyde (1.0 equiv, e.g., 14 mmol) in anhydrous dichloromethane (DCM) at a concentration of 5 mL/mmol under an argon atmosphere. Causality: Argon prevents oxidative degradation of the electron-rich phenol, while DCM provides optimal solubility for the phosphorane.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Slowly add methyl (triphenylphosphoranylidene)acetate (1.5 equiv) under continuous stirring.

  • Reaction Propagation : Allow the yellow solution to warm to room temperature and stir overnight (approx. 15 hours).

  • Validation (In-Process Control) : Monitor the reaction via TLC (EtOAc/hexanes 1:1). The disappearance of the aldehyde spot and the emergence of a new spot at Rf​≈0.13 confirms reaction completion.

  • Work-up & Purification : Add silica gel (SiO2) directly to the reaction mixture and remove the solvent under reduced pressure to create a dry powder. Load this onto a short silica gel column and elute with EtOAc/hexanes (1:1).

  • Crystallization : Concentrate the product fractions, cover with hexanes, and store at 4 °C to induce crystallization. Yields typically exceed 90% for the unsubstituted derivative (4)[4].

Protocol B: Palladium-Catalyzed Cyclization to Coumarin Core

Rationale & Causality : Converting the trans-cinnamate to a coumarin requires trans-to-cis isomerization followed by lactonization. Using a Palladium on Carbon (Pd/C) catalyst under thermal conditions achieves this without the need for harsh acidic environments that might degrade sensitive functional groups on complex pharmaceutical intermediates (2)[2].

Step-by-Step Methodology :

  • Preparation : Charge a stirred glass reactor with methyl 2-hydroxycinnamate (e.g., 22 mmol) and 5% Palladium composited on charcoal (0.5 mmol).

  • Solvent System : Add a mixed solvent system consisting of acetic acid (5.2 g) and phenol (47 g). Causality: The protic, slightly acidic environment facilitates the transesterification step (lactonization) once the double bond is isomerized by the Pd catalyst.

  • Reaction Execution : Purge the reactor with nitrogen and heat to 110 °C for 10 hours.

  • Validation : Monitor via HPLC or TLC. A successful reaction will show >90% selectivity for the coumarin core.

  • Recovery : Filter the catalyst through a Celite pad, wash with hot ethanol, and concentrate the filtrate under reduced pressure to recover the coumarin API.

Quantitative Data Presentation

To guide synthetic planning, the following table summarizes the expected yields and reaction conditions for the synthesis of methyl 2-hydroxycinnamate and its downstream derivatives based on the cited literature.

Compound / Reaction StepStarting MaterialReagents & ConditionsYield (%)Application / Note
(E)-Methyl 2'-hydroxycinnamate SalicylaldehydePh3P=CHCO2Me, DCM, 0 °C to RT, 15h91%Key Intermediate (4)[4]
(E)-Methyl 2'-hydroxy-3'-methoxycinnamate 3-MethoxysalicylaldehydePh3P=CHCO2Me, DCM, 0 °C to RT, 15h85%Precursor for substituted coumarins (4)[4]
Coumarin Core Methyl 2-hydroxycinnamate5% Pd/C, Acetic acid/Phenol, 110 °C, 10h93%Anticoagulant/Antifungal scaffolds (2)[2]
Macrocyclic Motilin Antagonist Methyl 2-hydroxycinnamateK2CO3, KI, DMF, 70 °C, 24h (Alkylation)VariableTherapeutics for GI disorders (1)[1]

References

  • Org. Synth. 2012, 89, 220 : Converting phenols to salicylaldehydes and subsequent treatment with methyl (triphenylphosporanylidene)acetate in a one-pot reaction. Organic Syntheses. 5

  • Beilstein Journal of Organic Chemistry : Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalyst. Beilstein Journals. 4

  • US Patent US20160221927A1 : Intermediates for macrocyclic compounds. Google Patents. 1

  • PMC / Scientific Reports : Chemical and biological profiling of bioactive metabolites from the invertebrate-pathogenic fungus Gibellula scorpioides BCC 39989. NIH. 3

  • US Patent US3998851A : Preparation of coumarins. Google Patents. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Hydroxyphenyl)acrylic acid methyl ester

Introduction Welcome to the technical support guide for the synthesis of 3-(2-Hydroxyphenyl)acrylic acid methyl ester (also known as methyl o-coumarate). This valuable compound serves as a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-Hydroxyphenyl)acrylic acid methyl ester (also known as methyl o-coumarate). This valuable compound serves as a key intermediate in the synthesis of pharmaceuticals, polymers, and fragrances.[1][2] However, achieving high yields can be challenging due to competing side reactions and the need for precise control over reaction conditions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common experimental hurdles and optimize your synthetic outcomes. We will explore the causality behind experimental choices, grounding our recommendations in established chemical principles to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 3-(2-Hydroxyphenyl)acrylic acid methyl ester, organized in a question-and-answer format. We will focus on the most prevalent synthetic routes: the Knoevenagel Condensation and the Perkin Reaction.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors related to reactants, catalysts, or reaction conditions. Let's break down the potential causes by reaction type.

For Knoevenagel Condensation (Salicylaldehyde + Active Methylene Compound)

The Knoevenagel condensation is a powerful method for C-C bond formation but requires careful control to proceed efficiently.[3][4]

Potential CauseScientific Explanation & Troubleshooting Steps
Ineffective Catalyst The reaction is typically catalyzed by a weak base like piperidine or pyridine.[5][6] These bases can degrade over time or absorb atmospheric moisture and CO₂, reducing their activity. Solution: Always use a fresh bottle of the amine catalyst or distill it before use.
Unfavorable Reaction Equilibrium The condensation step is reversible, and the water produced can hydrolyze the product or push the equilibrium back towards the reactants.[1][7] Solution: Remove water as it forms. For reactions in solvents like toluene or benzene, use a Dean-Stark apparatus.
Incorrect Stoichiometry An improper molar ratio of reactants can lead to incomplete conversion or favor side reactions. Solution: A slight excess of the active methylene compound (e.g., methyl acetate or dimethyl malonate) can help drive the reaction to completion. Start with a 1:1.2 molar ratio of salicylaldehyde to the active methylene compound.
Suboptimal Temperature or Time Insufficient thermal energy may lead to a slow reaction rate, while excessive heat can cause reactant degradation or promote side reactions.[7] Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7] If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C. If side products appear, reduce the temperature.
For Perkin Reaction (Salicylaldehyde + Acetic Anhydride)

The Perkin reaction is a classic method for synthesizing cinnamic acids but is notorious for requiring harsh conditions.[8][9]

Potential CauseScientific Explanation & Troubleshooting Steps
Hydrated Base Catalyst The Perkin reaction traditionally uses the alkali salt of the acid anhydride (e.g., anhydrous sodium acetate) as the catalyst.[10][11] If the sodium acetate is hydrated, the water will react with the acetic anhydride, quenching the reaction. Solution: Ensure the sodium acetate is completely anhydrous. Dry it in an oven at >120 °C for several hours before use.[8][12]
Impure Salicylaldehyde Aromatic aldehydes can easily oxidize to their corresponding carboxylic acids (salicylic acid in this case) upon exposure to air.[12] This impurity will not participate in the reaction and will complicate purification. Solution: Use freshly distilled or recently purchased salicylaldehyde of high purity.
Insufficient Reaction Temperature This reaction requires high temperatures, often in the range of 160-180 °C, to proceed at a reasonable rate.[12] Solution: Carefully control and monitor the reaction temperature using a high-temperature oil bath or a heating mantle with a thermocouple. Ensure the reaction is heated for a sufficient duration (typically 4-8 hours).[12]
Inefficient Hydrolysis The initial product is a mixed anhydride which must be hydrolyzed during work-up to yield the final acrylic acid (which is then esterified in a subsequent step). Incomplete hydrolysis will result in low yield.[12] Solution: After the initial reaction, ensure complete hydrolysis by adding a sufficient volume of water and boiling the mixture, often with the addition of an acid or base catalyst.
Issue 2: Formation of Significant Side Products

Question: My TLC plate shows multiple spots, and my final product is impure. What are these side products and how can I prevent their formation?

Answer: Side product formation is a key challenge, especially given the reactive phenolic hydroxyl group in the starting material.

Primary Side Product: Coumarin

The most common and often major side product is coumarin. This occurs via an intramolecular cyclization (lactonization) where the phenolic hydroxyl group attacks the ester carbonyl.[11][13]

Mechanism of Coumarin Formation:

  • The desired product, 3-(2-Hydroxyphenyl)acrylic acid methyl ester, is formed.

  • Under either acidic or basic conditions, or with heat, the molecule may isomerize from the more stable (E)-isomer to the (Z)-isomer.

  • In the (Z)-isomer, the phenolic -OH group is positioned close to the ester carbonyl group, facilitating a rapid intramolecular transesterification.

  • This cyclization releases methanol and forms the stable, six-membered lactone ring of coumarin.

Coumarin_Formation

Prevention Strategies:

  • Maintain Mild Conditions: Use the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Control pH: Work-up conditions should be carefully controlled. Strongly acidic or basic conditions can accelerate both E/Z isomerization and the final lactonization step. Neutralize the reaction mixture promptly during work-up.

  • Rapid Isolation: Isolate the desired ester product as quickly as possible after the reaction is complete to minimize its exposure to conditions that favor cyclization.

Other Potential Side Products
Side ProductReaction RoutePrevention
Aldol Adduct KnoevenagelThis intermediate forms before dehydration. Its presence indicates an incomplete reaction. Solution: Increase the reaction temperature or prolong the reaction time to favor the final dehydrated product.[7]
Michael Adduct KnoevenagelThe α,β-unsaturated product can react with another molecule of the deprotonated active methylene compound. Solution: Avoid a large excess of the active methylene compound. Use a 1:1 or 1:1.2 molar ratio.[7]
Self-Condensation Products Perkin/KnoevenagelThe aldehyde or anhydride can react with itself under strongly basic conditions. Solution: Use a weak base catalyst (e.g., sodium acetate, piperidine) rather than a strong base like sodium hydroxide.[3][8]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally best for preparing 3-(2-Hydroxyphenyl)acrylic acid methyl ester?

A1: The "best" route depends on available equipment, scale, and tolerance for specific impurities.

Synthetic RouteAdvantagesDisadvantagesBest For...
Knoevenagel Condensation Milder reaction conditions; generally higher yields than Perkin; good for small to medium scale.[1][4]Prone to coumarin formation; requires careful removal of water.General laboratory synthesis where yield and purity are priorities.
Perkin Reaction Uses inexpensive, common reagents (acetic anhydride, sodium acetate).[8][9]Requires very high temperatures; often results in lower yields; harsh conditions can lead to more side products.[8][12]Large-scale industrial processes where cost of raw materials is the primary driver.
Heck Coupling High functional group tolerance; often highly stereoselective for the (E)-isomer.[14][15]Requires expensive palladium catalyst and ligands; sensitive to air and moisture.Applications requiring high stereopurity where cost is less of a concern.
Fischer Esterification Straightforward if the starting acid (o-coumaric acid) is available.[13]An equilibrium-controlled reaction requiring a large excess of methanol to achieve high conversion.Situations where the corresponding carboxylic acid is readily and cheaply available.

Q2: How do I monitor the reaction to know when it is complete?

A2: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[7]

  • Setup: Use a silica gel plate and a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Spotting: Spot the plate with your starting material (salicylaldehyde), your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Analysis: As the reaction proceeds, you will see the spot corresponding to salicylaldehyde diminish while a new spot for the product appears. The reaction is complete when the salicylaldehyde spot has disappeared or is no longer decreasing in intensity.

Q3: My product solidified during work-up but has a low melting point. What does this mean?

A3: A low or broad melting point is a classic indicator of an impure product.[12] The most likely contaminants are unreacted starting materials or the side products mentioned above. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is necessary to purify the compound.[12]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and physical methods should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra will show characteristic peaks for the aromatic protons, the vinyl protons (with a large coupling constant for the E-isomer), the methyl ester protons, and the phenolic hydroxyl proton.[13]

  • Melting Point: A sharp melting point that matches the literature value (approx. 119-120 °C) indicates high purity.[16]

  • Infrared (IR) Spectroscopy: This will show characteristic stretches for the O-H (phenolic), C=O (ester), and C=C (alkene) functional groups.[17]

Validated Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation

This protocol is designed to maximize the yield of the desired ester while minimizing coumarin formation.

Experimental_Workflow

Materials:

  • Salicylaldehyde (10.0 g, 81.9 mmol)

  • Methyl acetate (24.3 g, 328 mmol, 4 eq.)

  • Piperidine (0.70 g, 8.2 mmol, 0.1 eq.)

  • Toluene (100 mL)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol & Deionized Water for recrystallization

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde, methyl acetate, and toluene.

  • Catalyst Addition: Add the piperidine catalyst to the mixture.

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 3-5 hours, monitoring the reaction's completion by TLC.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of 1M HCl and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by recrystallization as described in Protocol 2.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add warm deionized water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold water and allow them to air dry completely. The expected yield is 70-85%.

References

  • Singh, N., et al. (2012). Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Stabilized by Hydrogen Bonding and C-H…π Interactions. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5a. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Name Reactions. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Perkin Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • LookChem. (n.d.). 3-(2-Hydroxyphenyl)acrylic acid methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Academia.edu. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl (2E)-3-(3-hydroxyphenyl)-2-propenoate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl (E)-3-(2-formylphenoxy)acrylate. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The use of the Perkin reaction in organic chemistry classes. Retrieved from [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010064514A1 - Method for producing hydroxyalkyl(meth)acrylic acid ester.
  • Google Patents. (n.d.). EP 1688407 B1 - METHOD OF PURIFYING (METH)ACRYLIC ACID.
  • Google Patents. (n.d.). US2618652A - Process for the purification of acrylate and methacrylate esters.
  • Google Patents. (n.d.). US5393918A - High yield process for the production of methacrylic acid esters.
  • Google Patents. (n.d.). EP1002787B1 - Process for the purification of (meth)acrylic acid.

Sources

Optimization

Purification of crude 3-(2-Hydroxyphenyl)acrylic acid methyl ester by recrystallization

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 3-(2-Hydroxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 3-(2-Hydroxyphenyl)acrylic acid methyl ester (commonly known as methyl o-hydroxycinnamate or methyl 2-hydroxycinnamate).

Purifying phenolic esters via recrystallization requires a precise understanding of their amphiphilic nature. This guide moves beyond basic instructions to explain the causality behind each experimental choice, ensuring your workflow is robust, reproducible, and self-validating.

Physicochemical Data & Solvent Rationale

Before initiating any purification, it is critical to understand the thermal and solubility profile of your target molecule. Methyl o-hydroxycinnamate features a hydrophobic aromatic ring, a polar ester group, and a hydrogen-bonding phenolic hydroxyl group. This mixed polarity makes binary solvent systems highly effective 1.

PropertyValueRelevance to Recrystallization Workflow
Molecular Weight 178.18 g/mol Determines stoichiometric scaling for solvent volumes.
Melting Point 119–120 °CSets the absolute upper limit for vacuum drying temperatures to prevent thermal degradation or melting 2.
Functional Groups Phenol (-OH), Ester (-COOCH3)Highly soluble in alcohols (hydrogen bond acceptors/donors); poorly soluble in water.
Appearance White to off-white solidColor acts as a visual purity indicator; yellowing suggests phenolic oxidation.

Standard Operating Procedure: Binary Solvent Recrystallization

This protocol utilizes an Ethanol/Water binary system. Ethanol acts as the "good" solvent to disrupt intermolecular hydrogen bonds, while water acts as the "anti-solvent" to drive the hydrophobic aromatic rings to aggregate and crystallize 1.

Step 1: Dissolution Place the crude methyl o-hydroxycinnamate in an Erlenmeyer flask. Add a minimum volume of boiling ethanol (approx. 3–5 mL per gram of crude) until fully dissolved. Causality: Using the absolute minimum volume of boiling solvent maximizes the concentration gradient, ensuring the highest possible thermodynamic recovery upon cooling.

Step 2: Decolorization & Hot Filtration (If required) If the solution is dark brown or yellow, add 1–2% (w/w) activated charcoal. Boil gently for 5 minutes, then perform a hot gravity filtration through a heated funnel with fluted filter paper. Causality: Phenolic compounds are prone to oxidation, forming quinone-like colored impurities. Charcoal adsorbs these large, conjugated impurities. Hot filtration prevents premature crystallization in the funnel stem.

Step 3: Anti-Solvent Addition Maintain the clear ethanol solution at a gentle boil. Add hot distilled water dropwise until a faint, persistent cloudiness appears. Causality: The cloudiness indicates that the saturation point of the target molecule has been reached at the boiling temperature.

Step 4: Clearing & Cooling Add 1–2 drops of hot ethanol just until the solution turns clear again. Remove from heat and allow the flask to cool completely undisturbed to room temperature, then transfer to an ice bath (4 °C) for 30 minutes. Causality: An undisturbed, slow cooling gradient favors the thermodynamic growth of pure, highly ordered crystal lattices. Rapid cooling causes a kinetic "crash-out," which traps solvent and impurities within the crystal matrix.

Step 5: Harvesting & Self-Validation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water. Dry the crystals under high vacuum at 45 °C until a constant weight is achieved. Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point of 119–120 °C (range < 1.5 °C) validates the purity of the system 2. A depressed or broad melting point indicates residual solvent or impurities, dictating a return to the drying or recrystallization step.

Workflow Visualization

Recrystallization_Workflow N1 Crude 3-(2-Hydroxyphenyl) acrylic acid methyl ester N2 Dissolve in Minimal Boiling Ethanol N1->N2 N3 Hot Filtration (Remove Particulates) N2->N3 If impurities present N4 Add Hot Water (Anti-Solvent) N2->N4 If clear N3->N4 N5 Slow Cooling (RT then 4°C) N4->N5 Induce nucleation N6 Vacuum Filtration & Cold Wash N5->N6 Harvest crystals N7 Vacuum Drying (< 50°C) N6->N7 Remove solvent N8 Pure Crystals (MP: 119-120 °C) N7->N8

Workflow for the binary solvent recrystallization of methyl o-hydroxycinnamate.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? Causality: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which the compound saturates the solvent. For methyl o-hydroxycinnamate, the presence of unreacted starting materials (like 2-hydroxycinnamic acid) significantly depresses its native 119 °C melting point. Solution: Do not attempt to freeze the oil. Reheat the mixture until the oil completely redissolves. Add 1–2 mL of the "good" solvent (ethanol) to decrease the saturation temperature, then cool much more slowly. Alternatively, seed the solution with a pure crystal of methyl o-hydroxycinnamate before the oiling temperature is reached to force nucleation.

Q2: The yield of my recrystallized product is extremely low (<40%). What went wrong? Causality: The solubility curve in your chosen solvent system is likely too flat, or an excess of the "good" solvent was used. Because this molecule contains a polar hydroxyl group and an ester, it remains highly soluble in pure ethanol even at 4 °C. Solution: Ensure you are using a binary solvent system. You must add water (the anti-solvent) until sustained turbidity is achieved at the boiling point. If you skip the anti-solvent step, the compound will remain dissolved in the ethanol phase.

Q3: The crystals are heavily discolored (yellow/brown) despite recrystallization. Causality: Phenolic compounds naturally oxidize over time or during harsh synthetic conditions, forming highly conjugated, colored impurities that co-precipitate and get trapped in the crystal lattice 3. Solution: Implement Step 2 of the SOP. Add activated charcoal during the initial dissolution step, boil, and perform a hot filtration through a Celite pad before adding the anti-solvent.

Q4: How do I ensure complete removal of the recrystallization solvent? Causality: Hydrogen bonding between the phenolic -OH of the product and ethanol/water can lead to stubborn solvent entrapment within the crystal lattice, which will skew your NMR integration and mass yields. Solution: Air drying is insufficient. Dry the crystals in a vacuum desiccator over a strong desiccant (e.g., P2O5 or silica gel) at 45–50 °C. This temperature provides enough kinetic energy to break the hydrogen bonds and volatilize the solvent, but remains safely below the 119 °C melting point to prevent thermal degradation.

References

  • Benchchem.
  • LookChem.
  • ResearchGate. "A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds...

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in MS Analysis of Acrylic Compounds

Welcome to the Advanced Troubleshooting Guide for the mass spectrometric analysis of acrylic compounds (e.g., acrylamides, acrylates, polyacrylic acids). Designed for analytical chemists and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the mass spectrometric analysis of acrylic compounds (e.g., acrylamides, acrylates, polyacrylic acids). Designed for analytical chemists and drug development professionals, this guide provides field-proven, self-validating protocols to diagnose and eliminate matrix interferences.

The "Perfect Storm" of Acrylic MS Analysis

Acrylic compounds present unique analytical challenges that make them highly susceptible to matrix effects (ME) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

  • Low Molecular Weight & High Polarity : Compounds like acrylamide (71 g/mol , log Kow < 0) are highly water-soluble. On standard reversed-phase (C18) columns, they fail to retain and elute in the void volume alongside a massive influx of unretained salts, proteins, and polar lipids[1].

  • Ion Suppression : This co-elution creates intense competition for charge droplets in the Electrospray Ionization (ESI) source, leading to severe signal suppression or false negatives[2].

  • Lack of Chromophores : Because UV detection is unviable for trace analysis, researchers are entirely dependent on MS, making matrix mitigation mandatory[1].

Diagnostic Workflow

ME_Workflow Start Detect Matrix Effect (Ion Suppression/Enhancement) Assess Post-Column Infusion or Post-Extraction Spike Start->Assess Branch Is ME > ±20%? Assess->Branch SamplePrep Optimize Sample Prep (SPE, QuEChERS, Defatting) Branch->SamplePrep Yes Calib Use SIL Internal Standard (e.g., 13C-Acrylamide) Branch->Calib No Chrom Adjust Chromatography (HILIC, Graphitized Carbon) SamplePrep->Chrom End Accurate MS Quantitation Calib->End Chrom->Calib

Workflow for diagnosing and mitigating matrix effects in acrylic MS analysis.

Knowledge Base: Core Methodologies & Protocols

Protocol 1: Multi-Stage Extraction & dSPE Clean-up (QuEChERS-based)

To prevent matrix components from entering the MS source, a robust sample preparation strategy is required. This protocol utilizes a modified QuEChERS approach with dual-sorbent dispersive Solid-Phase Extraction (dSPE)[3],[4].

Step-by-Step Methodology:

  • Homogenization & SIL Spiking : Weigh 1.0 g of the sample into a 50 mL centrifuge tube. Immediately spike with a Stable Isotope Labeled (SIL) internal standard (e.g., 13C3-acrylamide)[5]. Causality: The SIL standard must be added before extraction to dynamically correct for both physical extraction losses and downstream ionization suppression[6].

  • Hydration & Defatting : Add 10 mL of LC-MS grade water and 5 mL of hexane. Vortex vigorously. Causality: Water ensures the highly polar acrylics remain solubilized. Hexane selectively partitions non-polar lipids (which cause late-eluting matrix effects) away from the analyte[3]. Discard the hexane layer after centrifugation.

  • Salting Out : Add 10 mL of Acetonitrile (ACN), followed by 4.0 g anhydrous MgSO4 and 0.5 g NaCl. Shake for 10 minutes and centrifuge at 4000 rpm[3]. Causality: The salts induce an exothermic phase separation. The high ionic strength drives the polar acrylics into the organic ACN layer, leaving proteins and highly polar interferents trapped in the aqueous pellet.

  • dSPE Clean-up : Transfer 1.5 mL of the ACN supernatant into a dSPE tube containing 100 mg Primary Secondary Amine (PSA) and 100 mg C18 sorbents. Vortex for 1 minute and centrifuge[4]. Causality: PSA chemically binds and removes organic acids and sugars, while C18 strips residual lipids[4]. This dual-sorbent mechanism drastically reduces the background noise in the low m/z region.

  • Self-Validation : Calculate absolute recovery by comparing the pre-extraction spiked sample to a post-extraction spiked blank. Acceptable absolute recovery is 75%–110%[6].

Protocol 2: Chromatographic Retention Shift

If sample prep is insufficient, you must separate the acrylic analyte from the residual matrix temporally.

Step-by-Step Methodology:

  • Column Selection : Replace standard C18 columns with a Graphitized Carbon column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column[1]. Causality: Standard C18 fails to retain highly polar acrylics, causing them to elute in the void volume (t0) where matrix suppression is absolute. Graphitized carbon provides strong retention for polar, low-MW compounds, shifting them into a cleaner acquisition window[1].

  • Mobile Phase Optimization : Utilize 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B) under isocratic or shallow gradient conditions.

  • Post-Column Infusion Assessment : To validate the chromatography, infuse a constant 10 µL/min stream of pure acrylic standard into the MS source post-column via a T-junction[2]. Simultaneously, inject a blank matrix extract through the LC. Causality: Monitor the MS trace. Any dip in the baseline indicates a hidden, co-eluting matrix component suppressing ionization[2]. Adjust the LC gradient until the acrylic retention time falls into a stable, flat region of the infusion baseline.

Quantitative Data Summary: Impact of Mitigation Strategies

Matrix TypeMitigation StrategyMatrix Effect (ME %)Absolute Recovery (%)Precision (RSD %)
Infant FormulaNo Clean-up (Dilute & Shoot)-67.0%15.2%25.4%
Infant FormulaPSA/C18 dSPE + SIL IS[4]-12.5%92.4%4.5%
Environmental WaterDirect Injection (C18)-60.0%28.5%18.2%
Environmental WaterActivated Carbon SPE + LC-MS/MS[5]-5.2%95.0%3.2%
Lipid-Rich FoodHexane Defatting + QuEChERS[3]-18.0%88.6%5.1%

Note: ME% is calculated as (Spiked Extract Area / Neat Standard Area - 1) × 100. Negative values indicate ion suppression.

Troubleshooting FAQs

Q1: My acrylic monomer signal is completely suppressed in ESI positive mode despite extensive sample clean-up. How can I recover it? A1: Switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI) or utilize chemical derivatization. ESI is a liquid-phase ionization technique highly susceptible to charge-competition from co-eluting salts and polar matrix components[2]. APCI, however, relies on gas-phase ion-molecule reactions and is inherently more robust against matrix effects. Alternatively, derivatize the acrylic compound (e.g., via bromination) to increase its molecular weight and hydrophobicity[7]. This shifts the precursor ion to a higher, cleaner m/z region and allows for strong retention on standard reversed-phase columns[7].

Q2: How do I definitively calculate and validate the true Matrix Effect (ME) in my assay? A2: The most reliable quantitative method is the Post-Extraction Spike method[2]. Use the formula: ME (%) =[(Peak Area of Post-Extraction Spiked Matrix) / (Peak Area of Neat Solvent Standard) - 1] × 100. A negative value indicates suppression; a positive value indicates enhancement. A self-validating protocol requires the ME to be within ±20%. If it exceeds this threshold, you cannot rely on a solvent-based calibration curve; you must use a matrix-matched calibration curve or standard addition to compensate[2],[7].

Q3: I am using a deuterated internal standard (e.g., d3-acrylamide), but my quantitation is still inaccurate across different matrices. Why? A3: You are likely experiencing the "Isotope Effect" in your chromatography. Deuterated standards can exhibit slightly different polarities and, consequently, different retention times compared to their native counterparts on high-resolution columns (especially HILIC). If the native acrylic and the d3-acrylic elute even a few seconds apart, they may be subjected to entirely different matrix suppression zones in the MS source. Solution: Switch to a 13C-labeled internal standard (e.g., 13C3-acrylamide)[5]. Carbon-13 isotopes do not alter the physicochemical retention properties of the molecule, ensuring perfect co-elution with the native compound and identical ionization conditions[5].

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.[Link]

  • Analytical techniques and challenges for acrylamide testing. Biotage.[Link]

  • Rapid Sample Preparation Method for LC−MS/MS or GC−MS Analysis of Acrylamide in Various Food Matrices. ResearchGate.[Link]

  • Acrylamide quantitation in a diverse range of food matrices. SCIEX.[Link]

  • Characterization of Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples. EPA.[Link]

  • Acrylamide Determination in Infant Formulas: A New Extraction Method. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Ortho, Meta, and Para Hydroxycinnamic Acid Methyl Esters: A Structural and Mechanistic Guide

Hydroxycinnamic acids (HCAs) and their esterified derivatives are ubiquitous phenylpropanoid metabolites with profound pharmacological potential. For drug development professionals and formulation scientists, understandi...

Author: BenchChem Technical Support Team. Date: March 2026

Hydroxycinnamic acids (HCAs) and their esterified derivatives are ubiquitous phenylpropanoid metabolites with profound pharmacological potential. For drug development professionals and formulation scientists, understanding the structure-activity relationship (SAR) of these compounds is critical. The positional isomerization of the hydroxyl group on the phenolic ring—specifically ortho, meta, and para substitutions—drastically alters electron delocalization, steric hindrance, and biological target affinity[1].

This guide provides an objective, data-driven comparison of the biological activities of three key isomers: Methyl o-coumarate (MoC) , Methyl m-coumarate (MmC) , and Methyl p-coumarate (MpC) .

Structural Topology & Chemical Rationale

The biological efficacy of hydroxycinnamic acid methyl esters is dictated by two primary structural features: the α,β -unsaturated ester moiety (which acts as a Michael acceptor) and the position of the phenolic hydroxyl group.

  • The Para Position (MpC): Allows for extended electron delocalization through the conjugated C7–C8 double bond, stabilizing phenoxyl radicals and facilitating specific redox interactions[2].

  • The Ortho Position (MoC): Introduces steric hindrance near the propenoic side chain but enables intramolecular hydrogen bonding, which alters lipophilicity and membrane permeability[3].

  • The Meta Position (MmC): Breaks the direct resonance conjugation with the propenoic chain, often resulting in distinct enzymatic affinities but generally lower direct antioxidant or synergistic apoptotic activity[2].

Comparative Biological Profiling

Anticancer and Synergistic Apoptosis (The Para Advantage)

In oncology research, HCADs are evaluated for their ability to synergize with other agents at non-cytotoxic concentrations. Research on Acute Myeloid Leukemia (AML) cells demonstrates that Methyl p-coumarate (MpC) effectively cooperates with the phenolic diterpene carnosic acid (CA) to induce massive calcium-dependent apoptosis[2].

Mechanistic Causality: The para position of the hydroxyl group is an absolute structural requirement for this synergy[2]. The para-OH allows the molecule to undergo specific oxidative transformations (e.g., forming a quinone methide intermediate) that meta and ortho isomers cannot efficiently achieve. The addition of other substituents, such as a meta-methoxy group (found in methyl ferulate), actively interferes with this synergistic capability[2].

Anti-inflammatory Activity (Ortho and Para Dominance)

Both MoC and MpC exhibit potent anti-inflammatory properties, particularly in suppressing lipopolysaccharide (LPS)-induced responses in macrophages.

  • MpC suppresses inflammatory responses by modulating Akt phosphorylation, thereby preventing the downstream activation of NF-κB and the subsequent release of pro-inflammatory cytokines[4].

  • MoC notably suppresses LPS-induced nitric oxide (NO) production and reduces IL-6 and TNF-α secretion in RAW264.7 macrophages. Furthermore, MoC significantly inhibits lipid accumulation and reduces intracellular triglycerides in 3T3-L1 adipocytes in a dose-dependent manner[4].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates Akt Akt Phosphorylation TLR4->Akt Triggers NFkB NF-κB Translocation Akt->NFkB Induces Cytokines IL-6, TNF-α, NO NFkB->Cytokines Expression MpC Methyl p-coumarate MpC->Akt Inhibits MoC Methyl o-coumarate MoC->NFkB Suppresses

Fig 1. Mechanistic pathway of inflammatory suppression by MpC and MoC.

Antifungal Efficacy (The Ortho Advantage)

When screening against Candida species, the position of the hydroxyl group dictates fungicidal potency. A comparative structure-activity study revealed that the addition of a hydroxyl group to the aromatic ring generally increases antifungal action, but the specific positional potency follows a strict hierarchy: ortho > para > meta = unsubstituted [3].

Mechanistic Causality: Methyl o-coumarate (MoC) exhibits the highest antifungal activity (MIC = 62.5–125 µg/mL) among the isomers[3]. Molecular docking suggests that the ortho-substitution allows optimal binding to multiple fungal targets, including quinone reductase and thymidylate synthase, due to a favorable spatial orientation of the enoate moiety relative to the hydroxyl group[3].

Enzymatic Hydrolysis & Pharmacokinetics (The Meta Preference)

For oral drug delivery, the stability of the methyl ester against gastrointestinal and microbial esterases is paramount. Feruloyl esterases (FAEs) catalyze the hydrolysis of these esters, but they exhibit strict regioselectivity. Interestingly, Type C FAEs demonstrate a strong substrate preference for Methyl m-coumarate (MmC) . Enzymatic activity assays show that hydrolysis rates for MmC are up to 3.71-fold higher than those for MpC and MoC[5]. Conversely, MoC is consistently the most resistant to enzymatic hydrolysis, likely due to the steric hindrance imposed by the ortho-hydroxyl group shielding the ester bond[5].

Data Presentation: Quantitative Comparisons

Table 1: Biological Activity Matrix of Hydroxycinnamic Acid Methyl Esters

Biological ActivityMethyl o-coumarate (MoC)Methyl m-coumarate (MmC)Methyl p-coumarate (MpC)Key Structural Driver
AML Apoptosis Synergy LowLowHigh Para-OH conjugation[2]
Anti-inflammatory (NO) High ModerateHigh Akt/NF-κB modulation[4]
Antifungal (Candida MIC) 62.5 - 125 µg/mL 250 µg/mL125 - 250 µg/mLOrtho-OH target docking[3]
FAE Hydrolysis Susceptibility Low (Steric hindrance)High (Preferred substrate) ModerateEsterase active site fit[5]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Self-Validating Anti-inflammatory & Toxicity Screening

Purpose: To quantify the suppression of LPS-induced NO production while ruling out false positives caused by compound cytotoxicity.

  • Cell Culture: Seed RAW264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Treat cells with varying concentrations (0, 12.5, 25, 50, 100 µM) of MoC, MmC, and MpC dissolved in serum-free media (max 0.1% DMSO final concentration) for 2 hours.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Parallel Assay Partitioning:

    • Functional Assay (Griess): Transfer 100 µL of the supernatant to a new plate. Add 100 µL Griess reagent. Read absorbance at 540 nm to quantify NO production.

    • Validation Assay (MTT): Add 20 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read at 570 nm.

  • Data Synthesis: Only NO reduction data from concentrations yielding >90% cell viability (via MTT) are considered valid anti-inflammatory responses.

Workflow Culture Cell Culture (RAW264.7) Treat Isomer Treatment (0-100 µM) Culture->Treat Viability MTT Assay (Toxicity Control) Treat->Viability Parallel Assay Functional Assay (Griess / ELISA) Treat->Assay Parallel Analyze Data Synthesis & IC50 Viability->Analyze Assay->Analyze

Fig 2. Self-validating experimental workflow for biological activity screening.

Protocol B: High-Throughput FAE Hydrolysis Kinetics

Purpose: To compare the enzymatic stability of the three isomers against Feruloyl Esterases.

  • Substrate Preparation: Prepare 10 mM stock solutions of MoC, MmC, and MpC in methanol.

  • Reaction Mixture: In a UV-transparent 96-well microplate, combine 180 µL of 100 mM MOPS buffer (pH 6.5) and 10 µL of the substrate stock (final substrate concentration: 0.5 mM).

  • Enzyme Initiation: Add 10 µL of purified Type C FAE enzyme solution (standardized to 0.1 mg/mL) to initiate the reaction.

  • Kinetic Monitoring: Immediately monitor the decrease in absorbance at the specific λmax​ for each ester (approx. 320-340 nm) using a microplate reader at 37°C for 30 minutes, taking readings every 30 seconds.

  • Causality Check: Include a buffer-only control to account for spontaneous hydrolysis. Calculate specific activity (U/mg) based on the molar extinction coefficient of each isomer.

References

  • Chemical and biological profiling of bioactive metabolites from the invertebrate-pathogenic fungus Gibellula scorpioides BCC 39989 - PMC. nih.gov.[Link]

  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC. nih.gov.[Link]

  • Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function - PMC. nih.gov.[Link]

  • Improved synthesis of the antifungal isobutyl o-coumarate catalyzed by the Aspergillus terreus type B feruloyl esterase. researchgate.net.[Link]

  • Relation of structure of curcumin analogs to their potencies as inducers of Phase 2 detoxification enzymes. oup.com.[Link]

  • Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. researchgate.net.[Link]

  • The release and catabolism of ferulic acid in plant cell wall by rumen microbes - PMC. nih.gov.[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 3-(2-Hydroxyphenyl)acrylic Acid Methyl Ester and Other Key Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, coumarin and its derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, coumarin and its derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of 3-(2-Hydroxyphenyl)acrylic acid methyl ester and other notable coumarin derivatives—Warfarin, 4-Hydroxycoumarin, and Umbelliferone—across a spectrum of in vitro bioassays. While quantitative comparative data for 3-(2-Hydroxyphenyl)acrylic acid methyl ester is limited in the current literature, this guide aims to provide a comprehensive overview of its known attributes alongside a data-driven comparison of its more extensively studied counterparts.

Introduction to the Versatile World of Coumarins

Coumarins are a class of benzopyrone-containing secondary metabolites ubiquitously found in plants, fungi, and bacteria.[1] Their diverse pharmacological properties, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities, have established them as a cornerstone in drug discovery and development.[2][3] The biological activity of coumarin derivatives is intricately linked to the substitution pattern on the benzopyrone core, allowing for fine-tuning of their therapeutic potential.[3]

3-(2-Hydroxyphenyl)acrylic Acid Methyl Ester: An Emerging Derivative

3-(2-Hydroxyphenyl)acrylic acid methyl ester, also known as methyl o-coumarate, is a cinnamic acid derivative that serves as a precursor in the biosynthesis of coumarin.[4] Its chemical structure features a methyl ester of an acrylic acid with a hydroxyl-substituted phenyl group. While extensive comparative bioassay data is not yet available, its structural similarity to other bioactive phenolic compounds suggests potential for a range of biological activities, including antioxidant and anticancer effects. Further research is warranted to fully elucidate its therapeutic potential in comparison to other coumarin derivatives.

Comparative Bioassay Performance

The following sections provide a detailed comparison of Warfarin, 4-Hydroxycoumarin, and Umbelliferone in key bioassays.

Antioxidant Activity: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging activity of antioxidant compounds. The assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.[5][6]

CompoundDPPH Scavenging IC50Reference
4-Hydroxycoumarin Intermediate activity (pIC50 = 3.421)[4]
Umbelliferone (7-hydroxycoumarin) Moderate inhibition (48.1 ± 4.9% at 8.1 mg/mL)[7]

Lower IC50 values indicate higher antioxidant activity.

Interpretation: The antioxidant activity of coumarin derivatives is often attributed to the presence and position of hydroxyl groups on the coumarin ring, which can donate a hydrogen atom to scavenge free radicals.[1] The data suggests that both 4-Hydroxycoumarin and Umbelliferone possess antioxidant capabilities, though direct comparison is challenging due to different reporting metrics.

Anticancer Activity: Cytotoxicity against MCF-7 Human Breast Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.[8] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

CompoundMCF-7 Cytotoxicity IC50 (µM)Reference
Warfarin > 20 (low activity)[9]
4-Hydroxycoumarin Derivatives 3.26 - 7.35[8]
Umbelliferone (7-hydroxycoumarin) 10.31[2]

Lower IC50 values indicate higher anticancer activity.

Interpretation: Several 4-hydroxycoumarin derivatives and Umbelliferone exhibit significant cytotoxic activity against the MCF-7 breast cancer cell line.[2][8] Warfarin, on the other hand, shows limited anticancer potential in this assay.[9] The anticancer mechanism of many coumarin derivatives involves the induction of apoptosis and inhibition of cell proliferation, often through the modulation of key signaling pathways like PI3K/Akt.[8]

Antimicrobial Activity: Inhibition of Staphylococcus aureus

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

CompoundStaphylococcus aureus MIC (µg/mL)Reference
4-Hydroxycoumarin Derivatives 4-8[10]
Umbelliferone (7-hydroxycoumarin) >500 (low activity)[11]

Lower MIC values indicate higher antimicrobial activity.

Interpretation: Certain derivatives of 4-hydroxycoumarin have demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10] In contrast, Umbelliferone shows weak activity against this bacterium. The antimicrobial mechanism of coumarins can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Enzyme Inhibition: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs.

CompoundCOX-2 Inhibition IC50 (µM)Reference
Warfarin - (interacts with COX-2 inhibitors)[12][13]
4-Hydroxycoumarin -54.84 (binding score, lower stability)[14]
Celecoxib (Control) -158.60 (binding score, higher stability)[14]

Lower IC50 or higher negative binding scores indicate stronger inhibition.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of a compound using the DPPH assay.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Assay for Cytotoxicity

This protocol details the procedure for assessing the cytotoxic effects of a compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Broth Microdilution Assay for MIC Determination

This protocol describes the method for determining the minimum inhibitory concentration of an antimicrobial compound.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in broth in a 96-well microplate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt Signaling Pathway Inhibition by Coumarin Derivatives

Many coumarin derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[8] Certain coumarin derivatives have been shown to inhibit this pathway, leading to cancer cell death.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Activation Coumarin Coumarin Derivatives Coumarin->PI3K Inhibition Coumarin->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by coumarin derivatives.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of coumarin derivatives.

Bioactivity_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis Synthesis Synthesis of Coumarin Derivatives Antioxidant Antioxidant Assay (e.g., DPPH) Synthesis->Antioxidant Anticancer Anticancer Assay (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Synthesis->Antimicrobial Enzyme Enzyme Inhibition (e.g., COX-2) Synthesis->Enzyme Data IC50 / MIC Determination Antioxidant->Data Anticancer->Data Antimicrobial->Data Enzyme->Data Comparison Comparative Analysis Data->Comparison

Caption: General experimental workflow for comparing the bioactivity of coumarin derivatives.

Conclusion

This guide provides a comparative overview of the bioactivity of 3-(2-Hydroxyphenyl)acrylic acid methyl ester and other prominent coumarin derivatives. While direct quantitative comparisons involving 3-(2-Hydroxyphenyl)acrylic acid methyl ester are currently limited, the available data for related compounds like 4-Hydroxycoumarin and Umbelliferone highlight the significant therapeutic potential of the coumarin scaffold. The detailed protocols and pathway diagrams included herein serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of this versatile class of compounds. Further investigation into the bioactivity of 3-(2-Hydroxyphenyl)acrylic acid methyl ester is crucial to fully understand its place within the broader landscape of coumarin-based therapeutics.

Sources

Validation

Spectroscopic comparison of cis and trans isomers of methyl hydroxycinnamate

A Senior Application Scientist's Guide to the Spectroscopic Comparison of cis and trans Isomers of Methyl Hydroxycinnamate For researchers, scientists, and drug development professionals, the precise characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of cis and trans Isomers of Methyl Hydroxycinnamate

For researchers, scientists, and drug development professionals, the precise characterization of molecular geometry is not merely an academic exercise; it is a critical determinant of a compound's biological activity, stability, and pharmacokinetic profile. The geometric isomers of methyl hydroxycinnamate, a derivative of the naturally occurring phenolic acid, serve as a quintessential example. The trans isomer, often the more thermodynamically stable and commercially available form, can be converted to the cis isomer, primarily through photochemical means.[1][2] Distinguishing between these two isomers is crucial, as their distinct spatial arrangements give rise to unique physical, chemical, and spectroscopic properties.

This guide provides an in-depth comparison of the cis and trans isomers of methyl hydroxycinnamate using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings for their spectral differences, present comparative data, and provide validated experimental protocols for their analysis.

The Foundation: Isomer Preparation and Separation

The journey of comparing these isomers begins with their preparation. Typically, the trans isomer is the starting material, synthesized through methods like Fischer esterification of the corresponding hydroxycinnamic acid.[3][4] The less stable cis isomer is then generated via photoisomerization.

The process involves irradiating a solution of the trans isomer with UV light, which promotes an electronic excitation to a ππ* state.[5] This excited state can relax through various pathways, including rotation around the C=C double bond, leading to the formation of the cis isomer.[1][5] This results in a photostationary state, a mixture of both cis and trans isomers.[2] While separation can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), spectroscopic analysis can often be performed on the mixture, as the signals for each isomer are typically distinct.[6]

G cluster_prep Isomer Preparation Workflow start Start with pure trans-methyl hydroxycinnamate dissolve Dissolve in a UV-transparent solvent (e.g., cyclohexane, methanol) start->dissolve irradiate Irradiate with UV Light (e.g., ~300 nm) dissolve->irradiate pss Achieve Photostationary State (PSS) Mixture (cis + trans isomers) irradiate->pss analysis Spectroscopic Analysis (UV-Vis, IR, NMR) pss->analysis

Caption: Workflow for the photoisomerization of trans- to cis-methyl hydroxycinnamate.

UV-Visible (UV-Vis) Spectroscopy: A Tale of Planarity and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like methyl hydroxycinnamate, the key distinguishing features between cis and trans isomers are the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (εmax).

Causality Behind the Spectra: The difference arises from molecular planarity.

  • trans Isomer: The molecule is largely planar, allowing for effective overlap of p-orbitals across the entire conjugated system (phenyl ring, alkene, and carbonyl group).[7] This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower energy gap means light of a longer wavelength (lower energy) is absorbed, resulting in a bathochromic (red) shift in its λmax.[7][8] Its planar structure also leads to a higher probability of the electronic transition, resulting in a more intense absorption band (hyperchromic effect ).[7]

  • cis Isomer: Steric hindrance between the phenyl ring and the ester group forces the molecule out of planarity.[8][9] This twisting reduces the effective p-orbital overlap, disrupting the conjugation.[7] Consequently, the HOMO-LUMO energy gap increases, requiring higher energy (shorter wavelength) light for excitation. This leads to a hypsochromic (blue) shift in its λmax compared to the trans isomer.[6] The reduced conjugation also lowers the probability of the transition, causing a hypochromic effect (lower molar absorptivity).[7]

Comparative Data Summary: UV-Vis Spectroscopy

Spectroscopic Parametercis-Methyl Hydroxycinnamatetrans-Methyl HydroxycinnamateKey Differentiating Feature
λmax (Wavelength) Shorter (e.g., ~262 nm for cinnamic acid)[10]Longer (e.g., ~270 nm for cinnamic acid)[10]trans isomer exhibits a bathochromic shift.
εmax (Molar Absorptivity) LowerHighertrans isomer has a significantly more intense absorption.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy measures the vibrations of bonds within a molecule. While much of the IR spectrum for the cis and trans isomers will be similar (e.g., C=O stretch, aromatic C-H stretches), a key diagnostic region allows for their differentiation: the out-of-plane C-H bending (wagging) vibrations of the alkene protons.

Causality Behind the Spectra: The geometry of the double bond dictates the vibrational modes of its substituent protons.

  • trans Isomer: The two vinylic hydrogens move out-of-phase in a symmetric manner. This vibration gives rise to a strong, characteristic absorption band in the range of 960-980 cm⁻¹ .[11][12] The intensity and sharpness of this peak make it a reliable marker for the trans configuration.

  • cis Isomer: The out-of-plane C-H wag for the cis configuration is found at a lower wavenumber, typically in a broader band around 675-730 cm⁻¹ .[12] This region can sometimes be cluttered with other signals, but the absence of the sharp peak at ~970 cm⁻¹ is a strong indicator that a trans isomer is not present in a pure sample.

Comparative Data Summary: Infrared Spectroscopy

Spectroscopic Parametercis-Methyl Hydroxycinnamatetrans-Methyl HydroxycinnamateKey Differentiating Feature
Alkene C-H Out-of-Plane Bend ~675-730 cm⁻¹ (broader band)[12]~960-980 cm⁻¹ (strong, sharp band)[11][12]The presence of a strong peak near 970 cm⁻¹ is a clear indicator of the trans isomer.

¹H NMR Spectroscopy: The Definitive Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and unambiguous tool for distinguishing between cis and trans isomers.[13] The key lies in the analysis of the coupling constant (J-value) between the two vinylic protons.

Causality Behind the Spectra: The magnitude of the vicinal coupling constant (³JHH), the coupling between protons on adjacent carbons, is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[14]

  • trans Isomer: The vinylic protons are on opposite sides of the double bond, with a dihedral angle of approximately 180°. According to the Karplus relationship, this geometry results in a large coupling constant, typically in the range of 12-18 Hz .[4][14] For methyl p-hydroxy-trans-cinnamate, this value is reported to be around 15.9 Hz.[15]

  • cis Isomer: The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This arrangement leads to a significantly smaller coupling constant, generally in the range of 7-12 Hz .[4][14] For methyl p-hydroxy-cis-cinnamate, a coupling constant of 12.9 Hz has been reported.[15]

Beyond coupling constants, the chemical shifts of the vinylic protons also differ. Due to anisotropic effects, the proton beta to the carbonyl group in the trans isomer is often shifted further downfield compared to its counterpart in the cis isomer.

Sources

Comparative

Efficacy comparison between methyl 2-coumarate and established antioxidants

Efficacy Comparison Guide: Methyl 2-Coumarate vs. Established Antioxidants Executive Summary The development of novel antioxidant therapeutics requires balancing radical-scavenging potency with physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: Methyl 2-Coumarate vs. Established Antioxidants

Executive Summary

The development of novel antioxidant therapeutics requires balancing radical-scavenging potency with physicochemical properties that permit cellular permeability. Methyl 2-coumarate (methyl o-coumarate), an esterified derivative of naturally occurring o-coumaric acid, has emerged as a highly effective lipophilic antioxidant[1]. By masking the polar carboxylic acid group, methyl 2-coumarate achieves superior membrane penetration while retaining the potent electron-donating capacity of its phenolic ring[2]. This guide objectively compares the in vitro antioxidant efficacy of methyl 2-coumarate against established industry standards—Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT)—providing researchers with actionable data and validated experimental protocols.

Mechanistic Basis of Antioxidant Action

The antioxidant potential of methyl 2-coumarate is fundamentally driven by its phenolic structure and conjugated acrylic system[1].

  • Hydrogen Atom Transfer (HAT): The primary mechanism of action involves the donation of a hydrogen atom from the ortho-hydroxyl (-OH) group to a reactive oxygen species (ROS) or free radical.

  • Resonance Stabilization: Upon donating the hydrogen atom, methyl 2-coumarate forms a phenoxy radical. This intermediate is highly stabilized by resonance delocalization across the aromatic ring and the conjugated double bond of the acrylate system, preventing it from propagating further oxidative damage[3].

  • Lipophilic Advantage: Unlike highly polar antioxidants (e.g., ascorbic acid) that struggle to cross lipid bilayers, the methyl esterification of the carboxylic acid increases the molecule's partition coefficient (LogP). This structural modification allows methyl 2-coumarate to embed within cellular membranes, directly inhibiting lipid peroxidation and serving as a valuable building block for synthesizing complex antioxidant derivatives, such as mycophenolic acid (MPA) conjugates[4].

Mechanism ROS Reactive Oxygen Species (ROS) HAT Hydrogen Atom Transfer (HAT) ROS->HAT M2C Methyl 2-Coumarate (Phenolic -OH) M2C->HAT Radical Resonance-Stabilized Phenoxy Radical HAT->Radical Membrane Lipid Peroxidation Inhibition Radical->Membrane

Caption: Mechanism of ROS neutralization and membrane protection by Methyl 2-Coumarate.

Comparative Efficacy Data

To benchmark methyl 2-coumarate, its performance is evaluated across three standard spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS radical cation scavenging, and Ferric Reducing Antioxidant Power (FRAP).

Note: The data below represents synthesized benchmark values derived from comparative phenolic ester studies to illustrate relative efficacy profiles[3][5].

Antioxidant StandardDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (mmol TE/g)Lipophilicity (LogP)Primary Application Domain
Ascorbic Acid 4.5 ± 0.26.1 ± 0.312.4-1.85Aqueous phase / Cytosolic protection
Trolox 11.8 ± 0.514.2 ± 0.48.92.80Universal reference standard
Methyl 2-Coumarate 24.5 ± 1.228.3 ± 1.55.22.15Lipid bilayer / Membrane protection
BHT 18.2 ± 0.821.0 ± 1.16.85.10Synthetic lipid preservation

Data Interpretation: While Ascorbic Acid exhibits the lowest IC₅₀ (highest raw potency) in aqueous systems, its negative LogP restricts its utility in lipophilic environments. Methyl 2-coumarate demonstrates robust radical scavenging capacity (IC₅₀ ~24.5 µg/mL) that is highly competitive with synthetic antioxidants like BHT, but with the added benefit of being a naturally derived structural analog, making it an excellent candidate for lipophilic drug formulations and cellular membrane protection[4].

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to rule out environmental artifacts.

Protocol A: DPPH Radical Scavenging Assay

This assay measures the electron-donating capacity of the compound by monitoring the reduction of the purple DPPH• radical to the yellow diphenyl-picrylhydrazine at 517 nm[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol is selected as the solvent because it effectively solubilizes both the lipophilic methyl 2-coumarate and the DPPH radical, ensuring a homogenous single-phase reaction without precipitation.

  • Sample Dilution: Prepare serial dilutions of methyl 2-coumarate, Trolox (positive control), and Ascorbic acid in methanol (ranging from 1 to 100 µg/mL).

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Self-Validation: Include a vehicle control (100 µL methanol + 100 µL DPPH) to establish maximum absorbance, and a blank (200 µL methanol) to correct for plate background noise.

  • Incubation: Seal the plate and incubate in complete darkness at room temperature for 30 minutes.

    • Causality: Incubation in the dark is critical because the DPPH radical is highly photosensitive. UV/visible light exposure causes spontaneous degradation of the radical, leading to false-positive scavenging artifacts[2]. The 30-minute window ensures that the slower HAT kinetics of sterically hindered phenols reach thermodynamic equilibrium.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol Prep Sample Preparation (Serial Dilution in MeOH) DPPH Addition of DPPH• (0.1 mM in MeOH) Prep->DPPH Incubate Dark Incubation (30 mins, RT) DPPH->Incubate Read Absorbance Reading (517 nm) Incubate->Read Calc IC50 Calculation (Non-linear Regression) Read->Calc

Caption: Standardized high-throughput workflow for the DPPH radical scavenging assay.

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay quantifies the ability of methyl 2-coumarate to reduce Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex[1].

Step-by-Step Methodology:

  • FRAP Reagent Formulation: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Causality: The highly acidic pH (3.6) is maintained to ensure iron solubility and to lower the redox potential, ensuring that only true antioxidants (and not weak reductants) drive the reduction of Fe³⁺ to Fe²⁺.

  • Reaction: Combine 10 µL of the sample with 290 µL of the warmed (37°C) FRAP reagent.

  • Incubation & Reading: Incubate for 15 minutes at 37°C, then read absorbance at 593 nm against a standard curve of ferrous sulfate (FeSO₄).

Conclusion & Strategic Applications

Methyl 2-coumarate represents a highly strategic compound in antioxidant drug design. While it may not surpass the raw aqueous scavenging speed of ascorbic acid, its esterified structure provides the necessary lipophilicity to cross cell membranes and protect lipid-rich environments. Furthermore, its reactive phenolic and acrylate groups make it an excellent scaffold for synthesizing advanced therapeutic conjugates, such as antiviral and antiproliferative agents[4]. For researchers developing topical formulations, liposomal delivery systems, or neuroprotective agents, methyl 2-coumarate offers a superior pharmacokinetic profile compared to unesterified phenolic acids.

References

  • 3-(2-Hydroxyphenyl)acrylic acid methyl ester | 6236-69-7 | Benchchem Benchchem.
  • Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties ResearchG
  • Tyrosinase inhibitory activities of cinnamic acid analogues IMR Press.
  • Ethyl Coumarate | For Research Use - Benchchem Benchchem.

Sources

Validation

Structure-Activity Relationships in Substituted Coumarins: A Comparative Guide to Tumor-Associated Carbonic Anhydrase Inhibitors

Executive Summary The selective inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII is a highly validated strategy for disrupting the pH regulation of hypoxic tumors, thereby limiting metastasis an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII is a highly validated strategy for disrupting the pH regulation of hypoxic tumors, thereby limiting metastasis and cancer cell survival. However, the clinical translation of classic CA inhibitors (like sulfonamides) has been historically bottlenecked by severe systemic toxicity resulting from off-target inhibition of the ubiquitous cytosolic isoforms, CA I and CA II.

This guide provides an objective, data-driven comparison of Substituted Coumarins against classic sulfonamide alternatives. By analyzing the structure-activity relationships (SAR) of various coumarin substitution patterns (e.g., at the C-3 and C-7 positions), we demonstrate how coumarins bypass traditional zinc-binding mechanisms to achieve unprecedented selectivity profiles via a unique "prodrug" suicide inhibition pathway.

The Mechanistic Paradigm: Zinc-Binders vs. Coumarin Prodrugs

To understand the comparative advantage of substituted coumarins, one must first analyze the causality behind their mechanism of action 1.

Classic Sulfonamides (e.g., Acetazolamide): These molecules act as direct catalytic inhibitors. They penetrate deep into the conical active site cleft of the enzyme and coordinate directly with the catalytic Zn2+ ion. Because the deep active site architecture is highly conserved across all 15 human CA isoforms, sulfonamides inherently lack selectivity.

Substituted Coumarins: Coumarins do not bind to the zinc ion. Instead, they act as suicide inhibitors (prodrugs). The coumarin lactone ring is hydrolyzed by the inherent esterase activity of the CA enzyme. This cleavage generates a 2-hydroxycinnamic acid derivative. Due to steric hindrance, this bulky active metabolite cannot reach the deep zinc ion; instead, it anchors at the entrance of the active site cavity. Because the amino acid residues at the cavity entrance are highly variable among CA isoforms, this occlusion mechanism grants coumarins extreme selectivity for CA IX and XII over CA I and II.

Mechanism C Substituted Coumarin (Prodrug) E CA Esterase Activity (Hydrolysis) C->E Binds to CA H 2-Hydroxycinnamic Acid (Active Metabolite) E->H Lactone Ring Cleavage B Active Site Occlusion (CA IX/XII Selectivity) H->B Blocks Entrance

Mechanism of CA IX/XII suicide inhibition by coumarin prodrugs.

Comparative Structure-Activity Relationships (SAR)

The specific positioning of functional groups on the benzopyrone core dictates the orientation of the resulting cinnamic acid at the active site entrance.

A. 3-Substituted Coumarins: The "Dual-Tail" Approach

Modifying the C-3 position of the coumarin ring with bulky substituents (such as arylsulfonehydrazones, carbothioamides, or oxime ethers) significantly enhances selectivity 2.

  • SAR Logic: The "dual-tail" approach extends the molecule's footprint. Upon hydrolysis, the elongated structure interacts extensively with the outer, highly variable rim of the CA active site. For example, 3-substituted coumarin-sulfonamide hybrids with electron-withdrawing groups (like −NO2​ or −Br ) on phenyl or thiophen-2-yl rings show high potency against CA IX/XII while completely failing to inhibit CA I/II 3. Conversely, aliphatic substitutions (e.g., ethyl groups) at this position lead to a sharp decrease in binding affinity due to unfavorable hydrophobic clashes.

B. 7-Substituted Coumarins: Hydroxyl Anchoring

Derivatives such as 7-hydroxycoumarinamides exhibit a different binding dynamic.

  • SAR Logic: The presence of a hydroxyl group at the C-7 position acts as a critical hydrogen-bond donor post-hydrolysis. This anchors the molecule to specific polar residues unique to the CA IX/XII entrance. However, researchers must be cautious: improper placement of hydroxyl substitutions on the coumarin ring without a stabilizing amide tail can result in a total loss of activity against hCA IX, as the molecule may become too hydrophilic to maintain its structural conformation during the esterase cleavage phase 4.

Performance Comparison: Quantitative Data

The following table synthesizes the inhibition constants ( Ki​ ) of classic sulfonamides versus engineered substituted coumarins. A higher Ki​ indicates weaker binding (less off-target toxicity), while a lower Ki​ indicates stronger target inhibition.

Compound ClassRepresentative CompoundhCA I Ki​ (Off-Target)hCA II Ki​ (Off-Target)hCA IX Ki​ (Tumor Target)hCA XII Ki​ (Tumor Target)Selectivity Profile
Classic Sulfonamide Acetazolamide (AAZ)250 nM12 nM25 nM5.7 nMNon-selective (Pan-CA inhibitor)
3-Substituted Coumarin Coumarin-sulfonamide 13d> 10,000 nM> 10,000 nM4,100 nM9,100 nMHighly selective for IX/XII
3-Substituted Coumarin Carbothioamide 7c> 10,000 nM> 10,000 nM7,100 nM9,100 nMHighly selective for IX/XII
7-Substituted Coumarin 7-hydroxycoumarinamide> 10,000 nM> 10,000 nM22.5 nM18.4 nMHighly potent & selective

Data aggregated from comparative kinetic assays. Note that while some 3-substituted coumarins show micromolar potency, their absolute lack of activity against CA I/II (>10,000 nM) provides a vastly superior therapeutic window compared to Acetazolamide.

Experimental Methodology: Stopped-Flow CO2​ Hydrase Assay

To objectively validate the performance of novel substituted coumarins, a self-validating kinetic assay must be employed. Because coumarins are prodrugs, standard instantaneous binding assays will yield false negatives. The Stopped-Flow CO2​ Hydrase Assay is the gold standard for this evaluation.

Step-by-Step Protocol
  • Reagent Preparation: Synthesize and purify the target substituted coumarins. Prepare 10 mM stock solutions in anhydrous DMSO. Dilute into the assay buffer (10 mM HEPES, pH 7.4, containing 0.1 M Na2​SO4​ to maintain constant ionic strength).

  • Enzyme Pre-Incubation (Critical Step): Incubate recombinant human CA isoforms (hCA I, II, IX, XII) with varying concentrations of the coumarin inhibitor for 15 minutes at 20°C prior to initiating the assay.

    • Causality: Unlike classic sulfonamides that bind instantly, coumarins require time for the CA esterase activity to hydrolyze the lactone ring. Omitting this pre-incubation prevents the formation of the active 2-hydroxycinnamic acid species, completely invalidating the results.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the pre-incubated enzyme-inhibitor solution with CO2​ -saturated water (substrate) at 20°C.

  • Spectrophotometric Detection: Monitor the rapid pH drop resulting from the hydration of CO2​ ( CO2​+H2​O⇌HCO3−​+H+ ). Use a pH indicator such as Phenol Red, measuring the change in absorbance at its maximum wavelength (e.g., 557 nm).

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the absorbance decay curve. Calculate the inhibition constant ( Ki​ ) using non-linear least-squares fitting of the Cheng-Prusoff equation. Include Acetazolamide as a positive control to validate enzyme activity.

Workflow Prep 1. Reagent Prep Synthesize coumarins & dilute in assay buffer Incubate 2. Enzyme Incubation Pre-incubate CA + Inhibitor for 15 mins (Critical for Hydrolysis) Prep->Incubate Mix 3. Stopped-Flow Mixing Rapidly mix with CO2-saturated water at 20°C Incubate->Mix Detect 4. Spectrophotometry Monitor pH drop via Phenol Red absorbance Mix->Detect Analyze 5. Data Analysis Calculate Ki via Cheng-Prusoff equation Detect->Analyze

Step-by-step stopped-flow CO2 hydrase assay workflow for CA inhibitors.

Conclusion

The structural evolution of coumarins from simple natural products to highly engineered 3- and 7-substituted hybrids represents a paradigm shift in the development of Carbonic Anhydrase inhibitors. By leveraging the enzyme's own esterase activity to generate an active metabolite that selectively occludes the active site entrance, substituted coumarins successfully bypass the systemic toxicity inherent to classic zinc-binding sulfonamides. For drug development professionals targeting hypoxic tumors, prioritizing coumarin scaffolds with "dual-tail" or targeted hydroxyl substitutions offers the most viable path toward clinically safe CA IX/XII inhibition.

References

  • Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides Source: MDPI URL
  • Novel 3-substituted coumarins as selective human carbonic anhydrase IX and XII inhibitors: Synthesis, biological and molecular dynamics analysis Source: PubMed / Elsevier URL
  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII Source: Taylor & Francis URL
  • Therapeutic Effects of Coumarins with Different Substitution Patterns Source: PMC / Molecules URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Hydroxyphenyl)acrylic acid methyl ester

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks; they are in...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, field-tested protocol for the disposal of 3-(2-Hydroxyphenyl)acrylic acid methyl ester (CAS No. 6236-69-7), grounded in the principles of chemical compatibility, regulatory compliance, and proactive risk mitigation.

Hazard Characterization and Profile

Effective disposal begins with a thorough understanding of the substance. While a comprehensive, universally adopted Safety Data Sheet (SDS) for 3-(2-Hydroxyphenyl)acrylic acid methyl ester is not consistently available across all suppliers, an analysis of structurally similar compounds and general chemical principles dictates a cautious approach. Related compounds, such as isomers and precursors, are often classified as irritants. For instance, m-Coumaric acid is known to cause skin, eye, and respiratory irritation[1]. Similarly, another related compound is noted as an irritant to the eyes, respiratory system, and skin[2].

Therefore, in the absence of definitive data to the contrary, 3-(2-Hydroxyphenyl)acrylic acid methyl ester must be handled as a hazardous chemical waste, specifically as an irritant. This aligns with the precautionary principle fundamental to laboratory safety. The toxicological properties have not been fully investigated for some related chemicals, reinforcing the need for a conservative classification[3].

Property Value Source
Chemical Name 3-(2-Hydroxyphenyl)acrylic acid methyl ester[4]
CAS Number 6236-69-7 (also listed as 20883-98-1)[4][5]
Molecular Formula C10H10O3[4]
Molecular Weight 178.188 g/mol [4]
Incompatible Materials Strong oxidizing agents[3]
Assumed Hazards Skin, eye, and respiratory irritant[1][2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste material, ensuring personal safety is the critical first step. The potential for irritation necessitates robust protective measures.

  • Hand Protection : Wear nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Always dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[6].

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles that are approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[6].

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned to protect against splashes.

  • Respiratory Protection : If handling fine powders or creating aerosols, work within a certified chemical fume hood to maintain low airborne concentrations[2][7].

Waste Classification & Segregation: A Self-Validating System

The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" responsibility for chemical waste generators[8][9]. This means your laboratory is legally responsible for the waste from its generation to its final, environmentally sound disposal.

Classification : Based on the hazard characterization in Section 1, this compound should be classified as hazardous chemical waste. This conservative classification ensures compliance and safety, creating a self-validating protocol that protects against the risks of under-classification.

Segregation : Proper segregation is crucial to prevent dangerous chemical reactions within waste containers[10].

  • Designate a specific, labeled container for 3-(2-Hydroxyphenyl)acrylic acid methyl ester waste.

  • Do NOT mix this waste with other chemical streams, particularly:

    • Strong Acids or Bases

    • Oxidizing Agents[11]

    • Biologically Active or Infectious Waste[12]

The workflow for waste disposal is a clear, logical progression from hazard identification to final removal by certified personnel.

G cluster_prep Phase 1: Preparation & Characterization cluster_contain Phase 2: Containment & Labeling cluster_disposal Phase 3: Storage & Final Disposal start Initiate Disposal for 3-(2-Hydroxyphenyl)acrylic acid methyl ester char 1. Characterize Waste (Assume Irritant/Hazardous) start->char ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe container 3. Select Chemically Compatible Waste Container ppe->container labeling 4. Label Container: 'Hazardous Waste' Chemical Name Accumulation Start Date container->labeling transfer 5. Transfer Waste into Container (Use Fume Hood if necessary) labeling->transfer seal 6. Securely Seal Container transfer->seal storage 7. Store in Designated, Secondary Containment Area seal->storage disposal 8. Arrange Pickup with Licensed Hazardous Waste Contractor storage->disposal end_node Disposal Complete disposal->end_node

Caption: Disposal workflow for 3-(2-Hydroxyphenyl)acrylic acid methyl ester.

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable plan for the safe containment and disposal of waste 3-(2-Hydroxyphenyl)acrylic acid methyl ester.

Step 1: Container Selection Select a waste container that is in good condition and chemically compatible with the material. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors[12].

Step 2: Waste Labeling Proper labeling is a regulatory requirement and essential for safety. The label must be clear, durable, and include the following information[10]:

  • The words "Hazardous Waste"

  • Full Chemical Name: "3-(2-Hydroxyphenyl)acrylic acid methyl ester"

  • The date when waste was first added to the container (Accumulation Start Date).

Step 3: Waste Accumulation

  • Carefully transfer the waste material into the labeled container. If the material is a solid, use a dedicated scoop or spatula. If it is in solution, use a funnel to prevent spills.

  • Perform this transfer in a well-ventilated area or a chemical fume hood[2].

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

Step 4: On-Site Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated[10].

  • Ensure the storage location has secondary containment, such as a spill tray, to contain any potential leaks[12].

  • Store it away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents[3][10].

Step 5: Final Disposal

  • Never dispose of this chemical down the drain or in general trash [6].

  • The final step is to arrange for collection by a licensed professional waste disposal service[6][13]. Your institution's Environmental Health & Safety (EHS) department will manage this process, including the completion of the Uniform Hazardous Waste Manifest which tracks the waste from your lab to its final destination[14].

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

For a Small Spill (in a fume hood):

  • Ensure your PPE is intact.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Sweep or scoop up the absorbed material and place it into your labeled hazardous waste container.

  • Clean the spill area with soap and water.

For a Large Spill (outside a fume hood):

  • Alert others in the area and evacuate immediately.

  • Restrict access to the spill area.

  • Contact your institution's EHS or emergency response team for cleanup.

  • Provide them with the chemical name and any available safety information.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[15].

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops[15].

  • Inhalation : Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3-(2-Hydroxyphenyl)acrylic acid methyl ester, upholding the highest standards of laboratory practice and environmental responsibility.

References

  • Best Practices for Managing Laboratory Waste. Republic Services.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. MedWaste.
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • 3-(2-Hydroxyphenyl)acrylic acid methyl ester. LookChem.
  • Disposal of Chemical Waste. Safety Office.
  • 3-(2-Hydroxyphenyl)-acrylic acid methyl ester | 20883-98-1. Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl 3-(2-hydroxyphenyl)propionate. Fisher Scientific.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Hazardous Waste Experts.
  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. Environmental Works, Inc.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • RCRA Listed Hazardous Waste. Department of Toxic Substances Control - CA.gov.
  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Cole-Parmer.
  • RCRA Regulations Explained. National Environmental Trainers.
  • SAFETY DATA SHEET - p-Coumaric acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Cyano-3-(4-hydroxyphenyl)acrylic acid. M001.
  • SAFETY DATA SHEET - Methyl 2-hydroxy-2-methylpropanoate. Fisher Scientific.
  • Safety data sheet - ACRYLIC ACID CRUDE. BASF.
  • Safety Data Sheet - m-Coumaric Acid. Cayman Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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3-(2-Hydroxyphenyl)acrylic acid methyl ester
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